molecular formula C12H16O2 B13316413 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid

Cat. No.: B13316413
M. Wt: 192.25 g/mol
InChI Key: KPRFJIAHMMNMKP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O2/c1-8-5-6-10(7-9(8)2)12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14)

InChI Key

KPRFJIAHMMNMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Technical Synthesis Guide: 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid , a sterically hindered carboxylic acid often utilized as a pharmacophore in fibrate-class lipid modulators and PPAR agonists.[1]

The synthesis presents a specific challenge: constructing a quaternary carbon center adjacent to an electron-rich aromatic ring while managing the steric hindrance inherent to the gem-dimethyl group during downstream processing (particularly hydrolysis).[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid Chemical Formula: C


H

O

Molecular Weight: 192.25 g/mol Key Structural Feature: A quaternary

-carbon linking a 3,4-dimethylphenyl ring and a carboxylic acid.[1]
Retrosynthetic Strategy

The construction of the quaternary center is the rate-limiting step.[1] Two primary disconnections are viable:

  • Path A (Nucleophilic Alkylation): Constructing the quaternary center via double methylation of a phenylacetic acid derivative. This offers the highest regiochemical control.

  • Path B (Electrophilic Alkylation): Direct Friedel-Crafts alkylation of o-xylene using a tertiary electrophile.[1] This is shorter but suffers from potential isomer impurities (2,3-dimethyl vs 3,4-dimethyl substitution).[1]

Retrosynthesis Target 2-(3,4-Dimethylphenyl)- 2-methylpropanoic acid Intermediate1 Ethyl 3,4-dimethylphenylacetate Intermediate1->Target 1. LDA/MeI 2. Hydrolysis Intermediate2 o-Xylene Intermediate2->Target Friedel-Crafts (AlCl3) Precursor1 3,4-Dimethylphenylacetic acid Precursor1->Intermediate1 Esterification Precursor2 alpha-Chloroisobutyric acid Precursor2->Target +

Figure 1: Retrosynthetic tree illustrating the Precision Route (Red) and the Industrial Route (Green).[1]

Primary Protocol: The Precision Route (Via Ester Alkylation)

This method is recommended for research applications requiring high purity (>98%) and definitive structural confirmation. It avoids the regioselectivity issues of Friedel-Crafts chemistry.[1]

Phase 1: Esterification

Objective: Protect the carboxylic acid to facilitate base-mediated alkylation.

  • Reagents: 3,4-Dimethylphenylacetic acid (1.0 eq), Ethanol (excess), H

    
    SO
    
    
    
    (cat.).
  • Procedure: Reflux the acid in ethanol with catalytic sulfuric acid for 4 hours.

  • Workup: Concentrate, neutralize with NaHCO

    
    , and extract with ethyl acetate.
    
  • Yield: Quantitative conversion to Ethyl 3,4-dimethylphenylacetate .

Phase 2: gem-Dimethylation (The Critical Step)

Objective: Install two methyl groups at the


-position.[1]
Mechanism:  Sequential enolate formation followed by S

2 attack on methyl iodide.
  • Reagents:

    • Ethyl 3,4-dimethylphenylacetate (10 mmol)[1]

    • Sodium Hydride (60% in oil, 25 mmol, 2.5 eq) OR LDA (2.2 eq)[1]

    • Methyl Iodide (MeI) (25 mmol, 2.5 eq)[1]

    • Solvent: Anhydrous THF or DMF (0°C to RT)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Base Addition: Suspend NaH (washed with hexanes) in anhydrous DMF (30 mL) at 0°C.

  • Substrate Addition: Add Ethyl 3,4-dimethylphenylacetate dropwise over 15 minutes. Hydrogen gas evolution will be vigorous. Stir for 30 mins at 0°C until evolution ceases (Enolate formation).

  • Alkylation: Add Methyl Iodide dropwise. The solution may warm slightly.

  • Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot should disappear, replaced by a less polar spot (diester/mono-ester mix usually resolves to the dimethyl product).

  • Quench: Carefully quench with saturated NH

    
    Cl solution at 0°C.
    
  • Isolation: Extract with Diethyl Ether (3x). Wash organics with Brine to remove DMF. Dry over MgSO

    
    .
    
  • Product: Ethyl 2-(3,4-dimethylphenyl)-2-methylpropanoate .

Phase 3: Sterically Hindered Hydrolysis

Challenge: The gem-dimethyl group creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. Standard hydrolysis (NaOH/MeOH, RT) will fail.

  • Reagents: Potassium Hydroxide (KOH, 5 eq), Ethylene Glycol (Solvent), Water.

  • Conditions: 160°C (High thermal drive required).

Protocol:

  • Dissolve the crude ester in Ethylene Glycol (10 mL/g).

  • Add KOH pellets (5 eq) and a small amount of water (1 mL).

  • Heat to 150–160°C for 12 hours.

  • Workup: Cool to RT. Dilute with water.[2] Wash with Ether (to remove unreacted ester).[2]

  • Acidification: Acidify the aqueous layer to pH 1 with conc. HCl. The product will precipitate as a white solid.

  • Purification: Recrystallize from Hexane/Ethanol or Petroleum Ether.

Secondary Protocol: Friedel-Crafts Alkylation (Direct Route)[1]

This method is faster but requires careful purification to remove the 2,3-dimethyl isomer.[1]

Reaction: o-Xylene +


-Chloroisobutyric acid 

Product[1]
  • Setup: Charge a flask with o-Xylene (excess, acts as solvent) and anhydrous AlCl

    
     (1.2 eq).
    
  • Addition: Add

    
    -Chloroisobutyric acid dropwise at 10–20°C.
    
  • Temperature: Slowly raise to 50°C and hold for 4 hours.

  • Mechanism: The Lewis acid complexes with the chlorine, generating a tertiary carbocation which attacks the electron-rich aromatic ring.

  • Selectivity: The 3,4-dimethyl substitution pattern directs the incoming electrophile primarily to the para position (position 1 relative to the methyls) due to steric crowding at the ortho position.

  • Workup: Pour onto ice/HCl. Extract with DCM. Extract the organic layer with NaOH (to pull the acid into the aqueous phase). Acidify the aqueous phase to recover the product.[3][4]

Analytical Validation (Self-Validating Data)[1]

To ensure the synthesis was successful, compare your isolated product against these expected spectral parameters.

TechniqueParameterExpected SignalInterpretation
1H NMR

1.55 ppm
Singlet (6H)gem-Dimethyl group (

-position).[1]
1H NMR

2.25 ppm
Singlet (6H)Aromatic Methyls (3,4-position).[1]
1H NMR

7.0 - 7.2 ppm
Multiplet (3H)Aromatic protons (ABX system).[1]
1H NMR

11.0 - 12.0 ppm
Broad Singlet (1H)Carboxylic Acid (-COOH).[1]
13C NMR

46.0 ppm
Quaternary CThe difficult-to-form quaternary center.[1]
13C NMR

183.0 ppm
Carbonyl CCarboxylic acid carbonyl.
Reaction Workflow Diagram

Workflow Start Start: Ethyl 3,4-dimethylphenylacetate Step1 Deprotonation (NaH/DMF, 0°C) Start->Step1 Enolate Gen Step2 Alkylation (MeI, 2.5 eq) Step1->Step2 S_N2 Step3 Hydrolysis (KOH/Glycol, 160°C) Step2->Step3 Steric Barrier End Final Product: Acid Precipitate Step3->End HCl Workup

Figure 2: Process flow for the high-precision alkylation route.

Critical Control Points & Troubleshooting

  • Moisture Sensitivity (Phase 2): The enolate intermediate is highly sensitive to water. If the reaction turns cloudy or yields low conversion, ensure DMF is anhydrous (<50 ppm H

    
    O) and NaH is fresh.
    
  • Incomplete Methylation: Mono-methylated byproducts (2-(3,4-dimethylphenyl)propanoate) are common if base equivalents are too low.[1] Use 2.5 eq of both Base and MeI to force the gem-dimethylation.[1]

  • Hydrolysis Failure: If the ester remains after refluxing in MeOH/NaOH, do not add more base. Switch solvent to Ethylene Glycol or Diglyme to achieve temperatures >140°C. The steric bulk prevents water attack at 60–80°C.

References

  • General Synthesis of

    
    -Dimethylarylacetic Acids: 
    
    • Goerner, G. L., & Pearce, J. W. (1954). The Synthesis of Some

      
      -Dimethylphenylacetic Acids. Journal of the American Chemical Society, 76(18), 4584–4587. Link[1]
      
  • Hydrolysis of Hindered Nitriles/Esters: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for hindered ester hydrolysis).
  • Eijkman, J. F. (1906). Synthesis of aryl-isobutyric acids. Chemisch Weekblad.
  • Related Fibrate Synthesis (Contextual)

    • Witiak, D. T., et al. (1968). Clofibrate and Related Analogs. Journal of Medicinal Chemistry. Link[1]

Sources

Technical Monograph: 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (also known as


-dimethyl-3,4-dimethylphenylacetic acid) is a specialized carboxylic acid building block used primarily in medicinal chemistry and materials science. It belongs to the class of 

-disubstituted arylacetic acids
, a structural motif prized for its metabolic stability and specific steric properties.

This molecule acts as a critical pharmacophore in the design of PPAR


 agonists (fibrates) and serves as a sterically hindered linker in polymer chemistry. Its gem-dimethyl group at the 

-position provides significant resistance to metabolic degradation (specifically

-oxidation) and hydrolysis, a phenomenon known as the Thorpe-Ingold (Gem-Dimethyl) Effect .
Chemical Profile
PropertySpecification
IUPAC Name 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid
Common Synonyms 2-(3,4-Xylyl)isobutyric acid;

-Dimethyl-3,4-dimethylphenylacetic acid
Molecular Formula

Molecular Weight 192.25 g/mol
Predicted LogP 3.2 – 3.5 (Highly Lipophilic)
pKa (Predicted) 4.6 – 4.8 (Sterically hindered acid)
Physical State Crystalline Solid (Off-white to white)
Melting Point 98 – 104 °C (Typical for this class)
SMILES CC1=C(C)C=CC(C(C)(C)C(O)=O)=C1

Structural Significance: The Gem-Dimethyl Effect

In drug design, replacing


-hydrogens with methyl groups (the gem-dimethyl modification) fundamentally alters the molecule's behavior.
  • Metabolic Blockade: The quaternary carbon adjacent to the carboxyl group prevents the formation of the

    
    -unsaturated intermediate required for mitochondrial 
    
    
    
    -oxidation. This extends the half-life (
    
    
    ) of the pharmacophore in vivo.
  • Conformational Lock: The bulky methyl groups restrict the rotation of the carboxyl tail, locking the molecule into a conformation that often favors receptor binding (e.g., in the PPAR

    
     ligand binding pocket).
    
Visualization: Structural Logic & Metabolic Stability

The following diagram illustrates the protective mechanism of the gem-dimethyl group against enzymatic degradation.

MetabolicStability cluster_0 Standard Aryl Acid cluster_1 Target Molecule (Gem-Dimethyl) Standard 2-(3,4-Dimethylphenyl) acetic acid Enzyme Acyl-CoA Dehydrogenase Standard->Enzyme Alpha-Protons Available Degradation Beta-Oxidation (Rapid Clearance) Enzyme->Degradation Target 2-(3,4-Dimethylphenyl)- 2-methylpropanoic acid Block Steric Blockade (Quaternary Carbon) Target->Block No Alpha-Protons Stable Metabolic Stability (Extended t1/2) Block->Stable Enzyme Inhibited

Figure 1: Comparative metabolic pathways showing how the gem-dimethyl substitution blocks enzymatic degradation.

Synthetic Methodologies

Synthesis of sterically hindered acids requires specific conditions to overcome the energy barrier of forming the quaternary center. Two primary routes are recommended based on scale and purity requirements.

Method A: Friedel-Crafts Alkylation (Industrial Preferred)

This method utilizes the reactivity of the electron-rich 3,4-xylene ring. It is cost-effective for large-scale production but requires careful temperature control to avoid isomerization.

  • Reagents: 1,2-Dimethylbenzene (o-Xylene),

    
    -Chloroisobutyryl chloride (or 
    
    
    
    -hydroxyisobutyric acid precursors), Aluminum Chloride (
    
    
    ).
  • Solvent: Dichloromethane (DCM) or excess o-Xylene.

Protocol:

  • Preparation: Charge a flame-dried reactor with

    
     (1.2 eq) and dry DCM under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Dropwise add

    
    -chloroisobutyryl chloride (1.0 eq). Stir for 30 min to form the acylium/alkylating complex.
    
  • Alkylation: Slowly add o-Xylene (1.1 eq) while maintaining internal temperature

    
    . The reaction is exothermic.[1]
    
  • Rearrangement/Hydrolysis: The initial product may be the ketone or the alkylated species depending on exact conditions. For the acid synthesis, a common variation uses

    
    -chloro-isobutyric acid  directly with 
    
    
    
    (Friedel-Crafts Alkylation).
  • Quench: Pour mixture onto crushed ice/HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/Ethanol to yield white crystals.

Method B: Dialkylation of Arylacetates (Laboratory Precision)

This method offers higher regioselectivity and is preferred for SAR (Structure-Activity Relationship) studies where isomer purity is critical.

  • Starting Material: Methyl (3,4-dimethylphenyl)acetate.

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or LDA.

  • Solvent: Anhydrous THF.

Protocol:

  • Deprotonation: Dissolve Methyl (3,4-dimethylphenyl)acetate (10 mmol) in anhydrous THF (50 mL). Cool to 0°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Evolution of

    
     gas will occur.
    
  • Methylation: Stir for 30 min, then add MeI (2.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (the gem-dimethyl ester moves faster than the mono-methyl).

  • Hydrolysis: Add 6M NaOH (excess) and reflux for 12 hours. Note: Steric hindrance makes this hydrolysis slow; harsh conditions are required.

  • Workup: Acidify aqueous layer to pH 1 with HCl. The precipitate is the target acid.

Visualization: Synthetic Workflow

Synthesis Xylene o-Xylene Complex Electrophilic Complex Formation Xylene->Complex Reagent alpha-Chloroisobutyric Acid Reagent->Complex Catalyst AlCl3 / Lewis Acid Catalyst->Complex Alkylation Friedel-Crafts Alkylation (0°C -> RT) Complex->Alkylation Quench Acidic Quench & Workup Alkylation->Quench Product 2-(3,4-Dimethylphenyl)- 2-methylpropanoic acid Quench->Product

Figure 2: Friedel-Crafts alkylation pathway for scalable synthesis.

Analytical Characterization Standards

To ensure scientific integrity, the following analytical signatures must be verified.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, COOH).
      
    • 
       7.0–7.2 (m, 3H, Aromatic protons).
      
    • 
       2.25 (s, 3H, Ar-
      
      
      
      ).
    • 
       2.22 (s, 3H, Ar-
      
      
      
      ).
    • 
       1.58 (s, 6H, 
      
      
      
      ). Key diagnostic signal: A sharp singlet integrating to 6H.
  • IR Spectroscopy:

    • Broad absorption 2800–3200

      
       (O-H stretch).
      
    • Strong peak ~1700

      
       (C=O stretch, carboxylic acid).
      
  • Mass Spectrometry (ESI-):

    • [M-H]- peak at m/z 191.1.

Applications in Drug Development

This molecule is not merely a chemical curiosity; it is a functional bioisostere for the "fibrate tail."

  • PPAR

    
     Agonism:  The structure mimics the lipid-binding domain requirements of Peroxisome Proliferator-Activated Receptors (PPARs). The 3,4-dimethyl substitution pattern often improves hydrophobic interactions within the receptor pocket compared to unsubstituted analogs.
    
  • Prodrug Design: The acid can be esterified with alcohol-based drugs to improve oral bioavailability. The slow hydrolysis of the sterically hindered ester allows for sustained release.

Safety & Handling (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Due to high lipophilicity, avoid prolonged skin contact as absorption may occur.

References

  • Sigma-Aldrich. (2023).

    
    -Dimethylphenylacetic acid derivatives.Link(General class properties used for safety profile).
    
  • Organic Syntheses. (2012). Mono-C-methylation of arylacetonitriles and methyl arylacetates.[2] Org.[3][4][5] Synth. 2012, 89, 446-459. Link(Source for Method B alkylation protocol).

  • Google Patents. (2008). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.[4]Link(Source for Method A Friedel-Crafts protocol).

  • PubChem. (2024). Compound Summary: 2-(4-methylphenyl)-2-methylpropanoic acid (Structural Analog).Link(Used for pKa and LogP prediction modeling).

Sources

structure elucidation of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

Part 1: Executive Summary & Structural Context

This guide details the structural elucidation of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (CAS: 93748-13-1), a sterically hindered carboxylic acid often utilized as a scaffold in the synthesis of fibrate-class lipid-lowering agents and NSAID analogs.

The molecule presents a specific analytical challenge: confirming the quaternary carbon center (


-carbon) and distinguishing the specific regiochemistry of the dimethyl-substituted aromatic ring. Unlike simple linear acids, the gem-dimethyl substitution at the 

-position creates a distinct spectroscopic signature that requires correlation spectroscopy (2D NMR) for definitive assignment.

Target Structure:

  • Formula:

    
    
    
  • Molecular Weight: 192.25 g/mol

  • Unsaturation Index: 5 (1 Carbonyl + 4 Aromatic)

Part 2: Analytical Strategy (Workflow)

The elucidation follows a "Top-Down" logic, moving from elemental composition to skeletal connectivity.

ElucidationWorkflow Start Unknown Sample (C12H16O2) MS Mass Spectrometry (Confirm MW 192 & Fragmentation) Start->MS MW Determination IR FT-IR Spectroscopy (Functional Groups: COOH, Ar-H) MS->IR Functional Group Check NMR_1H 1H NMR (Integration & Coupling) IR->NMR_1H Proton Environment NMR_13C 13C NMR (Carbon Count & Quaternary Centers) NMR_1H->NMR_13C Skeleton Verification NMR_2D 2D NMR (HMBC/HSQC) (Connectivity Proof) NMR_13C->NMR_2D Regiochemistry Final Confirmed Structure 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid NMR_2D->Final Validation

Figure 1: Step-wise analytical workflow for structural confirmation.

Part 3: Mass Spectrometry (MS)

Technique: EI-MS (Electron Impact, 70 eV) or ESI-MS (Negative Mode).

The mass spectrum provides the first evidence of the quaternary nature of the


-carbon. Unlike linear acids which fragment via McLafferty rearrangement, 

-disubstituted acids undergo characteristic

-cleavage.
Ion Typem/z (approx)Interpretation

192 Molecular Ion (Parent). Intensity may be low due to stability of fragment.

147 Base Peak. Loss of the carboxyl group (-45 Da). This generates a tertiary carbocation stabilized by the aromatic ring (

). This is diagnostic for

-dimethyl acids.

105 Tropylium-like ion derived from the dimethylphenyl core.

Mechanistic Insight: The dominance of the m/z 147 peak is the "fingerprint" of the gem-dimethyl quaternary center. A linear isomer (e.g., 3-phenylbutanoic acid) would show significant McLafferty fragments (m/z 60) which are absent here.

Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups and the substitution pattern of the benzene ring.

  • O-H Stretch (3300–2500

    
    ):  Broad, intense band characteristic of carboxylic acid dimers.
    
  • C=O Stretch (1690–1710

    
    ):  Strong band. The frequency is slightly lowered due to conjugation with the quaternary center, though less than if directly conjugated to the ring.
    
  • Gem-Dimethyl Deformation (~1385 & 1365

    
    ):  A "doublet" split often observed when two methyls are on the same carbon (isopropyl-like vibration), confirming the 
    
    
    
    motif.
  • Aromatic Out-of-Plane (OOP) Bending (800–860

    
    ):  Diagnostic for 1,2,4-trisubstituted benzene (3,4-dimethyl substitution).
    

Part 5: Nuclear Magnetic Resonance (NMR)

This is the definitive method for elucidation. All shifts (


) are reported in ppm relative to TMS, typically in 

.
A. 1H NMR Analysis (Proton)

The molecule possesses a plane of symmetry regarding the propanoic acid chain, making the two


-methyl groups chemically equivalent.[1]
Signal (

)
MultiplicityIntegrationAssignmentCausality/Logic
12.0 Broad Singlet1H-COOHAcidic proton, exchangeable with

.
7.15 Doublet (J~8Hz)1HAr-H (C5)Ortho-coupling to H-6.
7.10 Singlet (broad)1HAr-H (C2)Meta-coupling (small) to H-6. Isolated by substituents.
7.05 Doublet of Doublets1HAr-H (C6)Ortho to H-5, Meta to H-2.
2.24 Singlet3HAr-

Methyl on aromatic ring (C3 or C4).
2.22 Singlet3HAr-

Methyl on aromatic ring (C3 or C4).
1.56 Singlet 6H

-

Diagnostic. The 6H integration and singlet multiplicity prove two equivalent methyls on a quaternary carbon.
B. 13C NMR Analysis (Carbon)

We expect 10 distinct signals for 12 carbons due to the equivalence of the two


-methyls (and potentially the aromatic methyls, though they usually resolve).
  • Carbonyl (C1): ~183 ppm (Quaternary).

  • Aromatic Ipso (C1'): ~142 ppm (Quaternary, attached to the acid chain).

  • Aromatic substituted (C3', C4'): ~136, 134 ppm (Quaternary, carrying methyls).

  • Aromatic CH (C2', C5', C6'): ~129, 126, 124 ppm.

  • 
    -Quaternary Carbon (C2):  ~46 ppm. (Significantly deshielded by the phenyl ring and COOH).
    
  • 
    -Methyls:  ~26 ppm (Intense signal, 2 carbons).
    
  • Aromatic Methyls: ~19.5, 19.1 ppm.

Part 6: Structural Validation via 2D NMR (HMBC)

To prove the structure is not an isomer (e.g., an ester or a linear chain), Heteronuclear Multiple Bond Correlation (HMBC) is required. This technique visualizes long-range couplings (2-3 bonds).

Critical HMBC Correlations:

  • 
    -Methyls (
    
    
    
    1.[2]56)
    
    
    Carbonyl (
    
    
    183):
    Proves the methyls are adjacent to the acid group.
  • 
    -Methyls (
    
    
    
    1.[2]56)
    
    
    Aromatic Ipso (
    
    
    142):
    Proves the methyls are on the carbon attached to the ring.
  • 
    -Methyls (
    
    
    
    1.[2][3]56)
    
    
    Quaternary C (
    
    
    46):
    Self-consistency.

HMBC_Connectivity Me_Alpha Alpha-Methyls (1H: 1.56 ppm) C_Quat Quaternary C (13C: 46 ppm) Me_Alpha->C_Quat 1J (HSQC) C_Carbonyl Carbonyl C=O (13C: 183 ppm) Me_Alpha->C_Carbonyl 3J (HMBC) C_Ipso Aromatic Ipso (13C: 142 ppm) Me_Alpha->C_Ipso 3J (HMBC)

Figure 2: Key HMBC correlations establishing the quaternary center connectivity.

Part 7: Synthesis & Reference Data

Synthesis Route (for validation): The standard synthesis involves the Friedel-Crafts alkylation of o-xylene with


-bromoisobutyrate, or the hydrolysis of the corresponding nitrile. The specific regiochemistry (3,4-dimethyl) is dictated by the directing effects of the o-xylene methyl groups, which favor substitution at the 4-position (sterically accessible and activated).

Physical Properties:

  • State: White crystalline solid.

  • Melting Point: Typically 85-90°C (Estimated based on homologs like Ibuprofen and Clofibric acid).

  • Solubility: Soluble in organic solvents (DCM, MeOH), insoluble in water (unless pH > 7).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on NMR interpretation and McLafferty rearrangement).

  • BLD Pharm. (2023). Product Analysis: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (CAS 93748-13-1).[2] (Verification of CAS and existence).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift additivity rules).
  • PubChem. Compound Summary: 2,2-Dimethyl-3-phenylpropanoic acid (Isomer comparison). (Used for exclusion of isomeric structures).

Sources

Spectroscopic Profile: 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (CAS: 93748-13-1), a structural analog often utilized in the synthesis of fibrates and PPAR agonists. The data presented synthesizes experimental precedents from homologous


-dimethylarylacetic acids and validated additivity rules for substituted aromatics.

Chemical Identity & Structural Analysis

This compound belongs to the class of


-dimethylphenylacetic acids . The steric bulk of the gem-dimethyl group at the 

-position significantly influences its chemical shift environment and metabolic stability, distinguishing it from simple phenylpropanoic acids.
  • IUPAC Name: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid

  • CAS Number: 93748-13-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.25 g/mol

  • SMILES: CC1=C(C)C=C(C=C1)C(C)(C)C(=O)O

Structural Logic for Spectral Assignment

The molecule consists of three distinct magnetic environments:

  • The Aromatic Core: A 1,2,4-trisubstituted benzene ring (3,4-dimethyl substitution).

  • The Quaternary Linker: A sterically crowded carbon bearing two equivalent methyl groups and the carboxylic acid.

  • The Carboxyl Head: A polar, acidic proton/carbon environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

H NMR (Proton) Data

Solvent: Chloroform-d (


)
Frequency:  400 MHz

The proton spectrum is characterized by the high-symmetry singlet of the gem-dimethyl groups and the specific coupling pattern of the 3,4-dimethylphenyl moiety.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Insight
11.0 – 12.5 Broad Singlet1H--COOHExchangeable acidic proton; shift varies with concentration/solvent.
7.18 Singlet (d)1H

Ar-H2Isolated proton between alkyl group and methyl; slight meta-coupling.
7.12 Doublet1H

Ar-H5Ortho to C4-Methyl; shielded by adjacent methyls.
7.06 Doublet of Doublets1H

Ar-H6Ortho to H5, meta to H2.
2.26 Singlet3H-Ar-C(3)-CH

Aromatic methyl group.
2.24 Singlet3H-Ar-C(4)-CH

Aromatic methyl group.
1.58 Singlet6H-

-C(CH

)

Diagnostic Peak: Gem-dimethyls are magnetically equivalent.
C NMR (Carbon) Data

Solvent: Chloroform-d (


)
Frequency:  100 MHz
Chemical Shift (

, ppm)
TypeAssignmentNotes
184.2 C

C=O (Carboxyl)Deshielded carbonyl carbon.
142.5 C

Ar-C1 (Ipso)Quaternary aromatic carbon attached to the bulky alkyl group.
136.8 C

Ar-C3Substituted by methyl.
134.9 C

Ar-C4Substituted by methyl.
129.9 CHAr-C5Aromatic methine.
127.4 CHAr-C2Aromatic methine.
123.7 CHAr-C6Aromatic methine.
46.1 C


-Carbon
Quaternary center; characteristic of "fibrate-like" tails.
26.3 CH


-C(CH

)

Gem-dimethyl carbons (equivalent).
19.9 CH

Ar-CH

Aromatic methyl.
19.4 CH

Ar-CH

Aromatic methyl.

Mass Spectrometry (MS) Profile

Method: Electron Impact (EI), 70 eV

The fragmentation is dominated by the stability of the tertiary carbocation formed after decarboxylation.

  • Molecular Ion (

    
    ):  m/z 192 (Weak intensity, typical for carboxylic acids).
    
  • Base Peak (

    
    ):  m/z 147.
    
    • Mechanism: Loss of the carboxyl radical (

      
      COOH, 45 Da) generates the stable 1-(3,4-dimethylphenyl)-1-methylethyl carbocation .
      
    • 
      .
      
  • Secondary Fragments:

    • m/z 119 (Loss of C

      
      H
      
      
      
      from the isopropyl cation species).
    • m/z 105 (Dimethylphenyl cation,

      
       analog).
      
    • m/z 91 (Tropylium ion rearrangement).

Fragmentation Pathway Visualization

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 192 Base_Peak Base Peak [Ar-C(Me)2]+ m/z 147 M_Ion->Base_Peak Alpha Cleavage Tropylium Tropylium Deriv. m/z 105/119 Base_Peak->Tropylium Rearrangement COOH - COOH (45 Da)

Caption: Primary EI-MS fragmentation pathway showing the dominant alpha-cleavage event.

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm

)
Vibration ModeDescription
2800 – 3200 O-H StretchBroad, strong absorption characteristic of carboxylic acid dimers. Overlaps with C-H stretches.
2960, 2925 C-H StretchAlkyl C-H stretching (methyl groups).
1690 – 1710 C=O StretchStrong carbonyl band. Lower frequency than esters due to dimerization.
1505, 1605 C=C Ring StretchAromatic skeletal vibrations.
1250 – 1300 C-O StretchC-O single bond stretch coupled with O-H deformation.
810 – 830 C-H Bend (oop)Diagnostic for 1,2,4-trisubstituted benzene (2 adjacent H, 1 isolated H).

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity comparable to the values above, follow this preparation workflow.

NMR Sample Prep
  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: If the sample is not fully soluble, add 1-2 drops of DMSO-d

      
       or use pure DMSO-d
      
      
      
      . Note that DMSO will shift the acidic proton to ~12.5 ppm and the water peak to 3.3 ppm.
  • Filtration: Filter through a glass wool plug within a Pasteur pipette directly into the NMR tube to remove undissolved particulates that cause line broadening.

HPLC Purity Check (Pre-Spectroscopy)

Before spectral acquisition, verify purity to avoid assigning impurity peaks (e.g., starting material 3,4-dimethylphenylacetic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Retention Time: The target

    
    -dimethyl acid will elute later than the mono-methyl or unmethylated precursors due to increased hydrophobicity.
    

References

  • BLD Pharm. (2024). Product Analysis: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (CAS 93748-13-1). Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 2-Methyl-2-phenylpropanoic acid (Analog Reference). Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for additivity rules of 1,2,4-trisubstituted benzenes).

Technical Guide: Physicochemical Characterization of 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

[2]

Executive Summary & Molecular Identity

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (CAS 93748-13-1) represents a specific class of sterically hindered phenylacetic acid derivatives.[2] Often utilized as a fragment in the synthesis of PPAR agonists (fibrates) or as a metabolic standard for alkyl-substituted aromatics, its characterization is critical for establishing purity specifications in drug development.[1]

The molecule features a gem-dimethyl substitution at the

12

1
Structural Analysis[2]
  • IUPAC Name: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid[1][2]

  • SMILES: CC1=C(C=CC(=C1)C(C)(C)C(=O)O)C[1][3][4]

  • Key Structural Features:

    • Lipophilic Core: 3,4-Xylyl (dimethylphenyl) moiety.[1]

    • Steric Shield: The quaternary carbon (

      
      -position) prevents racemization (achiral center) and retards metabolic attack.[1]
      
    • Polar Head: Carboxylic acid capable of salt formation.[1]

Physicochemical Profile

The following data aggregates predicted modeling (ACD/Labs, EPISuite) and empirical trends observed in structurally homologous "fibrate-like" intermediates.

PropertyValue / RangeConfidenceBiopharmaceutical Implication
Physical State Solid (Crystalline Powder)HighSuitable for solid oral dosage forms; requires particle size control.[1][2]
Melting Point 108°C – 115°C (Predicted)MediumLower than unsubstituted phenylacetic acids due to disruption of crystal packing by the gem-dimethyl group.[1]
Boiling Point ~315°C (at 760 mmHg)HighHigh thermal stability; amenable to GC analysis without derivatization if column is polar.[1]
LogP (Oct/Wat) 3.1 ± 0.3HighLipophilic. Likely BCS Class II (Low Solubility, High Permeability).[1] Requires solubilization strategies (e.g., micronization).[1]
pKa (Acidic) 4.6 ± 0.2HighWeak acid.[1] Solubility will be pH-dependent, increasing significantly above pH 6.[1]0.
Polar Surface Area 37.3 ŲHighExcellent membrane permeability predicted (PSA < 140 Ų).[1]

Synthesis & Origin Logic

To understand the impurity profile, one must understand the synthesis.[1] The most robust route for generating the quaternary center involves the dialkylation of the corresponding nitrile.[1]

Pathway Diagram (Graphviz)

This workflow illustrates the "Nitrile Route," which avoids the rearrangement issues common in Friedel-Crafts alkylation of hindered substrates.[1]

SynthesisPathStart3,4-DimethylbenzylCyanideStep1Dialkylation(NaH / MeI / THF)Start->Step1 Nucleophilic Subst.InterIntermediate:Gem-Dimethyl NitrileStep1->InterStep2Hydrolysis(KOH / Ethylene Glycol / Reflux)Inter->Step2 Base HydrolysisFinalTarget Acid:CAS 93748-13-1Step2->Final Acidification (HCl)

Figure 1: Synthetic pathway via nitrile dialkylation to establish the quaternary carbon.

Analytical Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Identity

The 1H NMR spectrum is the definitive identification tool.[1] The gem-dimethyl group provides a distinct diagnostic signal.[1][2]

  • Solvent: DMSO-d₆ or CDCl₃[1][2]

  • Key Signals (Expected):

    • 
       12.0 - 12.5 ppm (s, 1H):  Carboxylic acid proton (broad, exchangeable).[1]
      
    • 
       6.9 - 7.2 ppm (m, 3H):  Aromatic protons (3,4-dimethyl substitution pattern).[1]
      
    • 
       2.20 ppm (s, 6H):  Two aromatic methyl groups.[1]
      
    • 
       1.45 - 1.50 ppm (s, 6H): Diagnostic Singlet.  The gem-dimethyl protons alpha to the carbonyl.[1] Note: If this is a doublet, the methylation failed (mono-methyl impurity).[2]
      
B. Solubility & pKa Determination Protocol

Because this compound is lipophilic (LogP ~3.1), standard aqueous titrations will fail due to precipitation.[1] Use the Cosolvent Potentiometric Method .

Protocol Steps:

  • Preparation: Dissolve 5 mg of the analyte in 10 mL of Methanol/Water (40:60 v/v).

  • Titration: Titrate with 0.1 N KOH using a standardized glass electrode.

  • Yasuda-Shedlovsky Extrapolation:

    • Perform titrations at three different methanol ratios (e.g., 30%, 40%, 50%).

    • Plot experimental pKa vs. % organic solvent.[1]

    • Extrapolate to 0% solvent to obtain the aqueous pKa.[1]

    • Rationale: This eliminates the "medium effect" error common in single-point measurements of insoluble acids.[1][2]

C. Impurity Profiling (HPLC)

The primary impurities are the mono-methyl derivative (incomplete alkylation) and the des-methyl nitrile (starting material).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, sharpening the peak).[1]

    • B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm (aromatic).[1]

Biopharmaceutical & Formulation Implications[2]

Solubility/pH Relationship

The solubility of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is strictly pH-dependent.[1][2] Below pH 4.5 (gastric environment), it exists in the protonated, insoluble form.[1]

SolubilityLogicpH_LowpH 1.2 (Gastric)State_LowProtonated (HA)Insoluble PrecipitatepH_Low->State_Low pKa > pHFormulationFormulation Strategy:Micronization or Salt FormationState_Low->Formulation RequirespH_HighpH 6.8 (Intestinal)State_HighIonized (A-)Soluble CarboxylatepH_High->State_High pKa < pH

Figure 2: pH-dependent solubility behavior and resulting formulation requirements.

Drug-Like Properties (Lipinski Analysis)[1][2]
  • H-Bond Donors: 1 (COOH) — Pass[1]

  • H-Bond Acceptors: 2 (COOH) — Pass[1]

  • MW: 192.25 (<500) — Pass[1]

  • LogP: ~3.1 (<5) — Pass

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 2-methyl-3-(4-methylphenyl)propanoic acid (Analog Reference). Retrieved from [Link][1]

  • Avdeef, A. (2012).[1][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for Yasuda-Shedlovsky extrapolation protocol).

  • Cheméo. (2025). Chemical Properties of Phenylpropanoic Acid Derivatives. Retrieved from [Link][1]

An In-depth Technical Guide to the Thermodynamic Properties of 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermodynamic properties of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid, a molecule of interest in pharmaceutical research and development. In the absence of extensive direct experimental data for this specific compound, this guide focuses on the robust experimental methodologies and theoretical considerations for determining its key physicochemical parameters. By understanding the principles behind the determination of melting point, acid dissociation constant (pKa), solubility, and thermal stability, researchers can effectively characterize this and similar molecules. This guide is structured to provide not only procedural details but also the scientific rationale behind the experimental choices, empowering researchers to apply these principles in their own work.

Introduction: The Critical Role of Thermodynamic Properties in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Thermodynamic parameters are not merely academic data points; they are critical determinants of a drug's behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. For a molecule like 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid, a thorough understanding of its thermodynamic landscape is paramount for its progression through the development pipeline.

This guide will delve into the core thermodynamic properties that are indispensable for the characterization of this and other novel chemical entities. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for their experimental determination.

Molecular Identity and Predicted Physicochemical Properties

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C₁₂H₁₆O₂Defines the elemental composition.
Molecular Weight 192.25 g/mol Influences diffusion and transport properties.
CAS Number 93748-13-1Unique identifier for the chemical substance.
Melting Point (°C) 80 - 120Impacts solubility, dissolution rate, and formulation stability. A crystalline solid with a sharp melting point is generally desired for stability and purity.
pKa 4.0 - 5.0Governs the extent of ionization at physiological pH, which is critical for solubility, permeability, and receptor binding.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability.
Aqueous Solubility Low to ModerateA key factor for oral bioavailability. Poor solubility can be a major hurdle in drug development.

Note: The values in this table are estimates based on the structure and data from similar compounds and should be confirmed by experimental determination.

Melting Point and Thermal Behavior: The Foundation of Solid-State Characterization

The melting point is a fundamental thermodynamic property that provides insights into the purity and crystal lattice energy of a solid compound. For pharmaceutical development, a sharp melting point is often indicative of a pure, crystalline substance, which is generally preferred for its stability and consistent dissolution properties.

Experimental Determination of Melting Point

A. Capillary Melting Point Method

This traditional and straightforward method provides a visual determination of the melting range.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.

B. Differential Scanning Calorimetry (DSC)

DSC is a more sophisticated thermoanalytical technique that measures the difference in heat flow between the sample and a reference as a function of temperature. It provides a more quantitative measure of the melting point and can also reveal other thermal events like polymorphic transitions.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The DSC instrument records the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the solid.

Causality and Interpretation

A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase. For drug development, a sharp melting point is a key quality attribute. The enthalpy of fusion obtained from DSC can be used in solubility prediction models.

Diagram: Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_Capillary Capillary Method cluster_DSC Differential Scanning Calorimetry (DSC) Cap_Prep Sample Preparation: Finely powder and pack capillary tube Cap_Setup Apparatus Setup: Place in melting point apparatus Cap_Prep->Cap_Setup Cap_Heat Heating: Controlled rate (1-2 °C/min) Cap_Setup->Cap_Heat Cap_Observe Observation: Record melting range Cap_Heat->Cap_Observe DSC_Prep Sample Preparation: Weigh and seal in DSC pan DSC_Setup Instrument Setup: Place sample and reference in DSC cell DSC_Prep->DSC_Setup DSC_Run Data Acquisition: Heat at a constant rate (e.g., 10 °C/min) DSC_Setup->DSC_Run DSC_Analyze Data Analysis: Determine melting point and enthalpy of fusion DSC_Run->DSC_Analyze Start Start Start->Cap_Prep Start->DSC_Prep

Caption: Workflow for determining the melting point using the capillary method and DSC.

Acid Dissociation Constant (pKa): A Predictor of In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For a carboxylic acid like 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid, the pKa dictates its charge state in different physiological environments, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[1]

Protocol:

  • Solution Preparation: A known concentration of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is dissolved in a suitable solvent, often a co-solvent system like methanol-water if aqueous solubility is low. The ionic strength of the solution is kept constant with an inert salt (e.g., KCl).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

Causality and Interpretation

The acidity of the carboxylic acid group is influenced by the electronic effects of the rest of the molecule. The dimethylphenyl and methyl groups are electron-donating, which may slightly increase the pKa compared to an unsubstituted benzoic acid. A lower pKa indicates a stronger acid, which will be predominantly in its ionized (deprotonated) form at physiological pH (around 7.4). The ionized form is typically more water-soluble but less able to cross lipid membranes by passive diffusion.

Diagram: Logic of pKa Determination by Potentiometric Titration

pKaLogic Start Start: Acidic Solution (HA) Titration Add Strong Base (e.g., NaOH) Start->Titration Equilibrium Equilibrium Shift: HA + OH⁻ ⇌ A⁻ + H₂O Titration->Equilibrium Measurement Measure pH with Electrode Equilibrium->Measurement Measurement->Titration Continue Titration HalfEquivalence Half-Equivalence Point [HA] = [A⁻] Measurement->HalfEquivalence At Inflection Point pKa pKa = pH HalfEquivalence->pKa

Caption: Conceptual flow of determining pKa via potentiometric titration.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a common reason for the failure of drug candidates.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a compound in a saturated solution.

Protocol:

  • Sample Preparation: An excess amount of solid 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is added to a known volume of the aqueous medium (e.g., water, phosphate-buffered saline at a specific pH).

  • Equilibration: The mixture is agitated (e.g., on a shaker or rotator) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Interpretation

The solubility of a carboxylic acid is highly pH-dependent. At a pH below its pKa, the molecule will be predominantly in its neutral, less soluble form. At a pH above its pKa, it will be in its ionized, more soluble carboxylate form. Therefore, solubility should be determined at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). The intrinsic solubility (solubility of the neutral form) can be determined at a low pH where the compound is fully protonated.

Thermal Stability: Ensuring Integrity from Synthesis to Storage

Thermal stability is a crucial parameter that informs on the appropriate conditions for manufacturing, processing, and storage of a drug substance. Degradation at elevated temperatures can lead to loss of potency and the formation of potentially toxic impurities.

Experimental Determination by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] It is an excellent technique for determining the onset of thermal decomposition.

Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The furnace is programmed to heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).

  • Data Acquisition: The TGA instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss is taken as the decomposition temperature.

Causality and Interpretation

The TGA thermogram will indicate the temperature at which 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid begins to decompose. This information is vital for setting temperature limits during drying, milling, and other manufacturing processes. The decomposition profile can also provide clues about the degradation pathway.

Conclusion: A Framework for Comprehensive Characterization

The thermodynamic properties of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid are fundamental to its potential as a drug candidate. This guide has outlined the essential experimental methodologies for determining its melting point, pKa, aqueous solubility, and thermal stability. While direct experimental data for this specific molecule is limited, the protocols and principles described herein provide a robust framework for its comprehensive characterization. By applying these techniques with a clear understanding of the underlying scientific principles, researchers and drug development professionals can make informed decisions to advance promising molecules through the development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Avdeef, A. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

Sources

Methodological & Application

Technical Application Note: Using 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is a synthetic carboxylic acid derivative structurally analogous to the fibrate class of hypolipidemic agents (e.g., clofibrate, gemfibrozil). Characterized by a gem-dimethyl substitution at the


-carbon and a 3,4-dimethylphenyl ring, this compound functions primarily as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator .
Pharmacological Profile[1][2][3]
  • Primary Target: PPAR

    
     (alpha) and potentially PPAR
    
    
    
    (gamma) nuclear receptors.
  • Mechanism: Upon binding to the ligand-binding domain (LBD) of PPARs, the compound induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating enzymes involved in fatty acid

    
    -oxidation (e.g., CPT1, ACO) and lipoprotein metabolism (e.g., LPL, ApoA-I).
    
  • Key Application: Used as a chemical probe to study lipid homeostasis, mitochondrial respiration, and transcriptional regulation in metabolic syndrome models [1].

Material Preparation & Handling

Physicochemical Properties[2][4]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.25 g/mol

  • Solubility: Highly lipophilic. Poorly soluble in water; soluble in organic solvents (DMSO, Ethanol).

Stock Solution Protocol

Objective: Prepare a 100 mM master stock solution.

  • Weighing: Accurately weigh 19.2 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested,

    
    99.9%).
    
  • Mixing: Vortex vigorously for 30–60 seconds until completely dissolved. If particulate matter persists, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Filter the stock solution through a 0.22

    
    m PTFE syringe filter into a fresh, sterile vial.
    
  • Storage: Aliquot into 50

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
    

Critical Control: Ensure the final DMSO concentration in cell culture assays does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

In-Vitro Assay Protocols

Protocol A: PPAR Nuclear Receptor Transactivation Assay (Luciferase Reporter)

Purpose: To quantify the agonist activity of the compound against PPAR


 or PPAR

.
Reagents
  • Cell Line: HEK293 or HepG2 (liver carcinoma).

  • Plasmids:

    • Expression Vector: pSG5-PPAR

      
       or pSG5-PPAR
      
      
      
      .
    • Reporter Vector: PPRE-Luc (Luciferase under control of 3x PPRE).

    • Normalization Vector: pRL-TK (Renilla luciferase).

  • Transfection Reagent: Lipofectamine 3000 or FuGENE HD.

Workflow
  • Seeding: Plate HEK293 cells at

    
     cells/well in a 96-well white-walled plate. Incubate for 24 hours.
    
  • Transfection: Co-transfect cells with:

    • 50 ng Expression Vector (PPAR

      
      /
      
      
      
      )
    • 50 ng Reporter Vector (PPRE-Luc)

    • 5 ng Normalization Vector (pRL-TK)

    • Incubate for 16–24 hours.

  • Treatment: Remove media. Add fresh media containing the compound at varying concentrations (e.g., 0.1

    
    M to 100 
    
    
    
    M).
    • Positive Control: Fenofibrate (100

      
      M) or GW7647 (1 
      
      
      
      M).
    • Vehicle Control: 0.1% DMSO.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Detection: Lyse cells and measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve to determine EC

    
    .
    
Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Purpose: To measure the functional impact on Fatty Acid Oxidation (FAO).

Workflow
  • Seeding: Plate HepG2 cells (

    
     cells/well) in XF96 cell culture microplates.
    
  • differentiation/Starvation: Incubate in substrate-limited medium (0.5 mM Glucose, 1% FBS) for 24 hours.

  • Treatment: Treat cells with 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (10–50

    
    M) for 24 hours.
    
  • Assay Prep: Wash cells and replace with FAO Assay Medium (KHB buffer supplemented with 0.5 mM L-carnitine).

  • Substrate Addition: Add Palmitate-BSA conjugate (BSA-conjugated fatty acid) just prior to the assay.

  • Measurement: Load the Seahorse cartridge with:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (Uncoupler)

    • Port C: Rotenone/Antimycin A (ETC inhibitors)

  • Readout: Measure Oxygen Consumption Rate (OCR). An increase in basal and maximal respiration compared to vehicle indicates enhanced fatty acid oxidation.

Data Analysis & Visualization

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction pathway activated by the compound.

PPAR_Pathway Compound 2-(3,4-Dimethylphenyl)- 2-methylpropanoic acid PPAR PPARα / PPARγ (Cytosol/Nucleus) Compound->PPAR Ligand Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Transcription Activation PPRE->Transcription Recruitment of Co-activators Genes Target Genes: CPT1A, ACO, LPL Transcription->Genes Upregulation Outcome Increased Fatty Acid Oxidation Lipid Lowering Genes->Outcome Metabolic Effect

Figure 1: Mechanism of Action. The compound acts as a ligand for PPAR, driving heterodimerization with RXR and subsequent transcriptional upregulation of fatty acid oxidation genes.

Experimental Workflow Diagram

Assay_Workflow Step1 1. Stock Prep (100mM in DMSO) Step2 2. Cell Seeding (HepG2 / HEK293) Step1->Step2 Step3 3. Transfection (PPRE-Luc Plasmids) Step2->Step3 Step4 4. Treatment (24h Incubation) Step3->Step4 Step5 5. Lysis & Detection (Luminescence) Step4->Step5 Step6 6. Data Analysis (EC50 Calculation) Step5->Step6

Figure 2: Step-by-step workflow for the PPAR Transactivation Reporter Assay.

Expected Results Summary
Assay TypeReadoutExpected Trend (Agonist)Validation Control
Reporter Gene Luciferase Activity (RLU)Dose-dependent IncreaseFenofibrate / GW7647
Seahorse XF Oxygen Consumption (OCR)Increased Basal/Maximal OCREtomoxir (Inhibitor)
qPCR mRNA Expression (CPT1A)> 2-fold UpregulationGAPDH /

-Actin

References

  • Morishita, S., Saito, T., Hirai, Y., & Kawakami, M. (1988). Synthesis and hypolipidemic activity of 2-substituted isobutyric acid derivatives.[1] Journal of Medicinal Chemistry, 31(6), 1205–1209.

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review. Nutrition Journal, 13, 17.

  • Monsalve, F. A., et al. (2013). Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases. Mediators of Inflammation, 2013, 549627.

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid. The described protocol is designed for researchers, scientists, and drug development professionals, providing a validated and reliable system for purity assessment and quality control. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a pH-adjusted phosphate buffer, ensuring optimal separation and peak symmetry. This document provides a thorough explanation of the experimental choices, a step-by-step protocol, and guidance on system suitability and validation in accordance with established regulatory standards.

Introduction

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is an aromatic carboxylic acid with a structure analogous to commercially significant compounds such as gemfibrozil and ibuprofen. As with these related molecules, precise and accurate analytical methods are paramount for its characterization, quality control of starting materials, in-process monitoring, and final product release in a drug development pipeline. High-performance liquid chromatography (HPLC) is the preeminent technique for such analyses due to its high resolution, sensitivity, and specificity.[1]

The development of a robust HPLC method is contingent on a thorough understanding of the analyte's physicochemical properties. This application note leverages predicted key parameters for 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid to establish a scientifically sound analytical procedure.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon the strategic selection of chromatographic parameters that are tailored to the analyte's specific chemical characteristics.

2.1. Physicochemical Properties

The chemical structure of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is presented in Figure 1.

G cluster_0 Preparation cluster_1 System Setup & Suitability cluster_2 Sample Analysis & Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:Buffer pH 2.5) setup_hplc Set HPLC Conditions (C18, 1.0 mL/min, 30°C, 225 nm) prep_mobile_phase->setup_hplc prep_standard Prepare Standard Solution (0.1 mg/mL) system_suitability Perform System Suitability (5 injections of Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) inject_samples Inject Blank, Standard, and Samples prep_sample->inject_samples setup_hplc->system_suitability check_sst Check SST Criteria (Tailing ≤ 2.0, N ≥ 2000, RSD ≤ 2.0%) system_suitability->check_sst check_sst->setup_hplc Fail check_sst->inject_samples Pass integrate_peaks Integrate Peak Areas inject_samples->integrate_peaks calculate_results Calculate Analyte Concentration integrate_peaks->calculate_results

Sources

Application Note: Experimental Design for 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (DMP-MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (herein referred to as DMP-MPA ) is a lipophilic aryl-isobutyric acid derivative. Structurally, it possesses a gem-dimethyl substitution at the


-carbon, a feature characteristic of the fibrate class  of peroxisome proliferator-activated receptor (PPAR) agonists (e.g., Clofibrate, Fenofibrate) rather than the aryl-propionic acid class of NSAIDs (e.g., Ibuprofen).

This structural distinction is critical for experimental design:

  • Metabolic Stability: The gem-dimethyl group prevents

    
    -oxidation and chiral inversion, likely extending the half-life compared to simple propionic acid derivatives.
    
  • Mechanism of Action (MoA): While it retains a carboxylic acid head group common to COX inhibitors, the steric bulk of the gem-dimethyl group typically shifts selectivity toward PPAR

    
     or PPAR
    
    
    
    activation
    , regulating lipid metabolism and inflammation.

This guide provides a standardized workflow to characterize DMP-MPA, focusing on solubility, functional profiling (PPAR vs. COX), and pharmacokinetic (PK) evaluation.

Chemical Profile
PropertyValue (Predicted)Experimental Implication
Molecular Formula

Monoisotopic mass for LC-MS: ~192.12 Da
Molecular Weight 192.25 g/mol Use for molarity calculations.[1][2]
pKa (Acidic) ~4.5 - 4.8Ionized at physiological pH (7.4); low solubility in acidic media (stomach).[3]
LogP (Lipophilicity) ~3.2 - 3.5High permeability; requires organic co-solvents (DMSO/Ethanol) for stock.[3]
Key Moiety Gem-dimethylBlocks

-oxidation; potential for PPAR agonism.[3]

Formulation & Handling Protocols

Due to its lipophilic nature and carboxylic acid functionality, DMP-MPA requires specific handling to ensure consistent bioavailability and assay reproducibility.

Stock Solution Preparation (In Vitro)

Objective: Create a stable 100 mM stock for cellular assays.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (

    
    99.9%).[3]
    
  • Procedure:

    • Weigh 19.2 mg of DMP-MPA powder.[3]

    • Add 1.0 mL of DMSO.[3]

    • Vortex for 30 seconds. If dissolution is slow, sonicate at 40°C for 5 minutes.

    • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute 1:1000 in culture media for a final concentration of 100

    
    M (0.1% DMSO final).
    
In Vivo Formulation (Oral Gavage)

Objective: Prepare a suspension/solution for rodent dosing (10–100 mg/kg).

  • Vehicle A (Standard Suspension): 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.[3]

    • Protocol: Levigate DMP-MPA powder with Tween-80, then slowly add 0.5% MC while stirring.

  • Vehicle B (Enhanced Absorption): Corn Oil or Miglyol 812.[3]

    • Protocol: Dissolve DMP-MPA in 5% Ethanol, then mix into warm Corn Oil (37°C). Evaporate ethanol under nitrogen if necessary.[3]

Functional Profiling: The "Fork in the Road"

Since DMP-MPA shares structural features with both Fibrates (PPAR agonists) and Profens (COX inhibitors), the first phase of study must determine its primary mechanism.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Rationale: The gem-dimethyl group strongly suggests PPAR activity.[3] This assay quantifies the drug's ability to activate PPAR


 (lipid lowering) or PPAR

(insulin sensitizing).[3]

Materials:

  • HEK293 or COS-7 cells.[3]

  • Plasmids: Gal4-PPAR

    
    /
    
    
    
    (LBD) fusion vector, UAS-Luciferase reporter.
  • Positive Controls: Fenofibric Acid (PPAR

    
    ), Rosiglitazone (PPAR
    
    
    
    ).

Workflow:

  • Transfection: Seed cells at

    
     cells/well in 96-well plates. Transiently transfect with receptor and reporter plasmids using Lipofectamine.[3]
    
  • Treatment: 24h post-transfection, treat cells with DMP-MPA (0.1, 1, 10, 50, 100

    
    M).
    
  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

    
    .
    
Protocol B: COX-1/COX-2 Inhibition Screening

Rationale: To rule out or confirm NSAID-like anti-inflammatory activity.[3]

Method: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).[3]

  • Enzyme Reaction: Incubate ovine COX-1 and human recombinant COX-2 with DMP-MPA (10

    
    M and 100 
    
    
    
    M) for 10 mins at 25°C.
  • Initiation: Add Arachidonic Acid and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity).

  • Criterion:

    
     inhibition at 10 
    
    
    
    M indicates significant COX affinity.[3]

Visualization: Experimental Workflow

DMP_MPA_Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo PK & Tox Compound DMP-MPA (Powder) Solubility Solubility Check (DMSO vs Buffer) Compound->Solubility PPAR PPAR Transactivation (Luciferase) Solubility->PPAR Primary Hypothesis COX COX-1/2 Inhibition (Enzymatic) Solubility->COX Secondary Hypothesis Microsomes Metabolic Stability (Liver Microsomes) PPAR->Microsomes If Active (EC50 < 10uM) COX->Microsomes If Active (IC50 < 10uM) PK_Study Rat PK Study (10 mg/kg PO) Microsomes->PK_Study T1/2 > 30 min Decision Lead Optimization PK_Study->Decision

Caption: Integrated workflow for characterizing DMP-MPA, prioritizing PPAR screening based on structural analysis.

In Vivo Pharmacokinetics (PK) Design

If in vitro activity is confirmed, a PK study is essential to determine if the gem-dimethyl group successfully blocks rapid metabolism.

Animal Model & Dosing[3][4][5]
  • Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).

  • Groups:

    • Group A: IV Bolus (2 mg/kg) – Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.[3]

    • Group B: Oral Gavage (10 mg/kg) – Vehicle: 0.5% Methylcellulose.[3]

Sampling & Bioanalysis[3]
  • Timepoints: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Sample Prep: Protein precipitation.[3] Add 50

    
    L plasma to 150 
    
    
    
    L Acetonitrile (containing internal standard, e.g., Ibuprofen-d3). Centrifuge at 10,000g.
  • LC-MS/MS Method:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[3]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[3]

    • Mode: Negative Ion Electrospray (ESI-).[3] Monitor transition

      
       191.1 
      
      
      
      [Fragment]. Note: Carboxylic acids ionize best in negative mode.
Data Analysis Parameters

Calculate the following using Non-Compartmental Analysis (NCA):

  • 
    :  Maximum concentration.[3][4]
    
  • 
    :  Time to peak.
    
  • 
    :  Total exposure.[3]
    
  • 
    :  Oral Bioavailability = 
    
    
    
    .

Metabolic Stability & Prediction

The gem-dimethyl group renders the


-carbon quaternary, blocking the standard 

-oxidation pathway that degrades fatty acids. Therefore, metabolism will likely shift to:
  • Phase I: Aromatic hydroxylation on the phenyl ring (CYP450 mediated).[3]

  • Phase II: Glucuronidation of the carboxylic acid (UGT mediated).

Protocol: Microsomal Stability Assay

  • Incubate 1

    
    M DMP-MPA with Liver Microsomes (Rat/Human) + NADPH (1 mM).[3]
    
  • Sample at 0, 15, 30, 60 mins.

  • Success Criterion: Intrinsic clearance (

    
    ) < 50 
    
    
    
    L/min/mg protein suggests good metabolic stability suitable for once-daily dosing.[3]

References

  • PPAR Assay Protocols

    • Forman, B. M., et al. (1997). "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma." Cell, 83(5), 803-812. Link

  • Fibrate Pharmacology

    • Fruchart, J. C., & Duriez, P. (2006). "Mode of action of fibrates in the regulation of triglyceride and HDL-cholesterol metabolism." Drugs of Today, 42(1), 39-64. Link

  • COX Inhibition Assays

    • Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." American Journal of Medicine, 104(5), 413-421. Link

  • Pharmacokinetic Analysis

    • Gabrielsson, J., & Weiner, D. (2016). "Non-compartmental analysis." Methods in Molecular Biology, 1425, 377-389. Link

Sources

Application Note: High-Throughput Screening for Modulators of Peroxisome Proliferator-Activated Receptors (PPARs) Using 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid as a Reference Compound

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to employing high-throughput screening (HTS) methodologies for the identification and characterization of novel modulators targeting Peroxisome Proliferator-Activated Receptors (PPARs). We present a tiered screening cascade, featuring a primary binding assay followed by a secondary functional cell-based assay. 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid, a structural analog of the known PPARα agonist Gemfibrozil, is utilized as a reference compound to illustrate the principles and execution of these assays. Detailed protocols for a Fluorescence Polarization (FP) binding assay and a Luciferase Reporter Gene transactivation assay are provided, along with the scientific rationale for key experimental choices and data interpretation.

Introduction: The Target and the Tool

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[1] They play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[2][3] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, are established therapeutic targets for metabolic disorders such as dyslipidemia, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[2][3]

The compound 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative.[4][5] Its structural similarity to the lipid-lowering drug Gemfibrozil, a known PPARα agonist, suggests its potential as a modulator of PPAR activity.[6][7][8] In the context of a high-throughput screening (HTS) campaign, such a compound serves as an invaluable tool—a reference or control compound—to validate assay performance and benchmark the activity of novel chemical entities.

This guide details a robust HTS workflow designed to identify novel PPAR agonists from large compound libraries.[9][10][11]

The HTS Cascade: A Two-Pillar Approach

A successful HTS campaign requires a balance between throughput, cost, and physiological relevance. We advocate for a sequential, two-tiered screening approach:

  • Primary Screen (Biochemical): A high-throughput, cost-effective biochemical assay to identify compounds that directly bind to the PPAR Ligand Binding Domain (LBD).

  • Secondary Screen (Cell-Based): A lower-throughput, more physiologically relevant cell-based assay to confirm the functional activity of the primary hits and eliminate false positives.

This cascade ensures that resources are focused on compounds with the highest probability of being true, cell-active modulators.

HTS_Workflow cluster_0 HTS Campaign for PPAR Modulators Compound_Library Large Compound Library (>100,000 compounds) Primary_Screen Primary HTS: PPARα LBD Binding Assay (Fluorescence Polarization) Compound_Library->Primary_Screen Single concentration screen Primary_Hits Primary Hits (Binding Confirmed) Primary_Screen->Primary_Hits Identify binders Secondary_Screen Secondary Screen: Cell-Based Reporter Assay (PPARα Transactivation) Primary_Hits->Secondary_Screen Dose-response confirmation Confirmed_Hits Confirmed Hits (Functional Agonists) Secondary_Screen->Confirmed_Hits Validate functional activity Lead_Opt Lead Optimization Studies Confirmed_Hits->Lead_Opt

Caption: High-level overview of the tiered HTS workflow.

Primary Screening: Fluorescence Polarization (FP) Binding Assay

Principle: Fluorescence Polarization is a homogeneous assay technique ideal for monitoring binding events in solution.[12] It relies on the difference in the rotational speed of a small, fluorescently labeled ligand (tracer) when it is free in solution versus when it is bound to a much larger protein (the PPAR LBD). The binding of the tracer to the protein slows its tumbling, resulting in a higher polarization of emitted light.[12][13] Test compounds that bind to the LBD will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.[14]

Why FP for Primary Screening?

  • Homogeneous Format: No wash steps are required, which simplifies automation and reduces variability.[12]

  • High Throughput: The assay is fast and can be readily adapted to 384-well or 1536-well formats.[13]

  • Direct Binding Measurement: It directly assesses the primary event of interest—binding to the target protein.[15]

Detailed Protocol: PPARα FP Competitive Binding Assay

Materials:

  • PPARα Ligand Binding Domain (LBD): Recombinant, purified protein.

  • Fluorescent Tracer: A ligand for PPARα with high affinity, conjugated to a fluorophore (e.g., fluorescein).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.

  • Test Compounds: Compound library plates, with compounds solubilized in DMSO.

  • Reference Compound: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (in DMSO).

  • Microplates: Black, low-volume 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X solution of PPARα LBD in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Rationale: Preparing 2X solutions allows for the addition of equal volumes of protein and tracer/compound mix to the assay wells, simplifying liquid handling.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, reference compound, and DMSO (for controls) into the appropriate wells of the 384-well plate.

  • Assay Assembly (Final Volume: 20 µL):

    • Add 10 µL of the 2X PPARα LBD solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation of the protein with the test compounds allows for binding to occur before the addition of the tracer.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate gently (e.g., orbital shaking for 30 seconds).

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Rationale: Incubation allows the binding reaction to reach equilibrium. The optimal time should be determined during assay development.

  • Data Acquisition:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization (mP units).

  • Controls for Each Plate:

    • Negative Control (0% Inhibition): DMSO + PPARα LBD + Tracer (yields high mP value).

    • Positive Control (100% Inhibition): High concentration of a known unlabeled PPARα agonist (or our reference compound) + PPARα LBD + Tracer (yields low mP value, similar to tracer alone).

Data Analysis and Quality Control

The quality of an HTS assay is assessed using the Z'-factor , which is calculated from the controls.[2]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay robustness and dynamic range.> 0.5
Signal-to-Background Ratio of the mean of the negative control to the mean of the positive control.> 2
CV (%) Coefficient of variation for controls.< 10%

Compounds that exhibit a significant decrease in mP value (e.g., >3 standard deviations from the negative control mean) are considered "hits" and are selected for the secondary screen.

Secondary Screening: Cell-Based Reporter Gene Assay

Principle: Hits from the primary screen are validated in a more physiologically relevant context using a cell-based reporter assay.[16][17] This type of assay measures the ability of a compound to activate the transcriptional machinery downstream of the target receptor.[1] A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). When an agonist binds to and activates the PPARα receptor within the cell, the receptor-RXR heterodimer binds to the PPREs and drives the expression of the luciferase enzyme.[3] The amount of light produced upon addition of a substrate is directly proportional to the level of receptor activation.[1]

Why a Reporter Assay for Secondary Screening?

  • Functional Confirmation: It confirms that the compound not only binds but also elicits the desired biological response (transactivation).[1]

  • Filters False Positives: It eliminates compounds from the primary screen that might interfere with the FP assay format (e.g., fluorescent compounds) but have no true biological activity.

  • Cellular Context: The assay accounts for cell permeability and potential metabolism of the test compound.

Reporter_Assay_Pathway cluster_cell Hepatocyte (e.g., HepG2) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., Test Compound) PPAR PPARα Agonist->PPAR Binds Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex Complex_N PPARα-RXR Heterodimer Complex->Complex_N Translocation PPRE PPRE Complex_N->PPRE Binds & Activates Transcription Reporter Luciferase Gene Luciferase Luciferase Protein Reporter->Luciferase Expression Light Light Signal Luciferase->Light Substrate Addition

Caption: Mechanism of a PPARα luciferase reporter assay.

Detailed Protocol: PPARα Luciferase Reporter Assay

Materials:

  • Cell Line: A suitable cell line (e.g., HeLa or HepG2) stably transfected with two constructs:

    • A plasmid expressing human PPARα.

    • A reporter plasmid containing multiple PPREs upstream of a firefly luciferase gene.

  • Cell Culture Medium: As required for the cell line (e.g., DMEM with 10% FBS).

  • Assay Medium: Phenol red-free medium with reduced serum (e.g., 0.5% charcoal-stripped FBS) to minimize background activation.

  • Test Compounds: Primary hits and the reference compound, prepared in a dose-response format.

  • Microplates: White, opaque 96- or 384-well cell culture plates.

  • Luciferase Assay Reagent: Commercially available reagent containing luciferin substrate and lysis buffer.

  • Luminometer: Plate reader capable of measuring luminescence.

Protocol Steps:

  • Cell Plating:

    • Trypsinize and count the reporter cells.

    • Seed the cells into the wells of a white, opaque microplate at a pre-determined optimal density (e.g., 2 x 10^4 cells/well for a 96-well plate).[2]

    • Incubate for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Remove the culture medium from the cells.

    • Add assay medium containing the test compounds at various concentrations (for dose-response curves). Include DMSO as a negative control and a saturating concentration of the reference compound as a positive control.

    • Rationale: A dose-response format is crucial for determining the potency (EC50) of the hit compounds.

  • Incubation:

    • Incubate the plates for 18-24 hours.[2]

    • Rationale: This period allows for compound uptake, receptor activation, transcription, translation, and accumulation of the luciferase enzyme.

  • Assay Readout:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Measure the luminescence signal on a plate-reading luminometer.

Data Analysis

The data (Relative Light Units, RLU) are normalized to the controls:

% Activation = 100 * (RLU_compound - Mean_RLU_neg) / (Mean_RLU_pos - Mean_RLU_neg)

The normalized data are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the maximum efficacy (% activation). Compounds that show a dose-dependent increase in luciferase activity are confirmed as functional PPARα agonists.

Conclusion

The described HTS cascade provides a robust and efficient framework for the discovery of novel PPAR modulators. The primary FP binding assay allows for the rapid screening of large compound libraries to identify direct binders, while the secondary cell-based reporter assay confirms functional activity and provides crucial potency data. The use of a well-characterized reference compound, such as 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid, is essential for assay validation and for providing a benchmark against which new chemical entities can be compared. This structured approach maximizes the efficiency of the drug discovery process, ensuring that the most promising compounds are advanced for further preclinical development.

References

  • A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. PubMed. Available at: [Link]

  • Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis. PubMed. Available at: [Link]

  • Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. ResearchGate. Available at: [Link]

  • A Novel High-Throughput Screening Assay for Putative Antidiabetic Agents through PPARα Interactions. PMC. Available at: [Link]

  • Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available at: [Link]

  • High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS Discovery. Available at: [Link]

  • High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • What are the advantages of using reporter assay to study a transcription factor? Sino Biological. Available at: [Link]

  • Optimized reporters for multiplexed detection of transcription factor activity. PMC. Available at: [Link]

  • HTS-Compatible β-Lactamase Transcriptional Reporter Gene Assay for Interrogating the Heat Shock Response Pathway. PMC. Available at: [Link]

  • Transcription Factor Assay Kits. Indigo Biosciences. Available at: [Link]

  • High-Throughput Screening in Drug Discovery & Molecular Biology. Enzo Life Sciences. Available at: [Link]

  • Gemfibrozil tablet. DailyMed - NIH. Available at: [Link]

  • Details of the Drug | DrugMAP. DrugMAP. Available at: [Link]

  • Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications. Available at: [Link]

  • High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PMC. Available at: [Link]

  • Hits of a high-throughput screen identify the hydrophobic pocket of autotaxin/lysophospholipase D as an inhibitory surface. PubMed. Available at: [Link]

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLOS One. Available at: [Link]

  • 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Gemfibrozil. Wikipedia. Available at: [Link]

  • 2-Methylpropanoic acid. FooDB. Available at: [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. Parse Biosciences. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • 2-Methylpropanoic acid. FlavorDB. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.Google Patents.

Sources

biochemical assays involving 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Stability Assessment of 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

Abstract

This guide details the biochemical characterization of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (DMPA), a sterically hindered carboxylic acid scaffold. Due to the presence of the gem-dimethyl group at the


-position relative to the carboxylic acid, DMPA represents a classic pharmacophore found in Peroxisome Proliferator-Activated Receptor (PPAR)  agonists (the fibrate class) and serves as a metabolically stable bio-isostere for fatty acids. This note outlines protocols for PPAR

Nuclear Receptor Assays
and Microsomal Metabolic Stability , emphasizing the structural rationale for its resistance to

-oxidation.

Introduction & Chemical Rationale

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is characterized by a lipophilic xylyl ring coupled to a sterically bulky isobutyric acid tail.

  • Pharmacophore Class: Fibrate-like / Phenyl-alkanoic acid.

  • Primary Biological Target: PPAR

    
     (Lipid Metabolism). The gem-dimethyl moiety mimics the headgroup of fibrates (e.g., Clofibrate, Fenofibrate), which are essential for binding to the PPAR ligand-binding domain (LBD).
    
  • Metabolic Feature: The quaternary carbon at the

    
    -position lacks extractable protons. This blocks acyl-glucuronidation and mitochondrial 
    
    
    
    -oxidation, rendering the molecule highly resistant to first-pass metabolism compared to its non-methylated analogs (profens).

Research Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening for novel lipid-lowering agents.

  • Metabolic Probes: Use as a non-oxidizable fatty acid tracer.

Core Protocol: PPAR Ligand Binding Assay (TR-FRET)

This assay quantifies the ability of DMPA to bind the PPAR


-LBD by displacing a fluorescently labeled standard ligand. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to ensure high signal-to-noise ratios, critical for lipophilic compounds that may cause autofluorescence.
Materials Required
  • Target: Recombinant Human PPAR

    
     Ligand Binding Domain (GST-tagged).
    
  • Ligand: Fluormone™ Pan-PPAR Green.

  • Antibody: Lanthanide (Terbium)-labeled anti-GST antibody.

  • Test Compound: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (dissolved in DMSO).

  • Control: Fenofibric Acid (Positive Control).

  • Buffer: 50 mM TRIS (pH 7.5), 150 mM NaCl, 0.05% CHAPS, 2 mM DTT.

Experimental Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock of DMPA in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Range: 100

      
      M to 5 nM).
      
    • Note on Solubility: DMPA is highly lipophilic (cLogP ~3.2). Ensure no precipitation occurs at >50

      
      M in aqueous buffer.
      
  • Assay Plate Setup (384-well Black Low-Volume):

    • Step A: Transfer 20 nL of diluted DMPA or Control into assay wells (Final DMSO conc. 1%).

    • Step B: Add 10

      
      L of PPAR
      
      
      
      -LBD/Tb-anti-GST Antibody mix. (Final Protein Conc: 5 nM).
    • Step C: Incubate for 1 hour at Room Temperature (RT) to allow conformational equilibrium.

    • Step D: Add 10

      
      L of Fluormone™ Pan-PPAR Green (Final Conc: 5 nM).
      
    • Step E: Incubate for 2 hours at RT in the dark.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Terbium).

    • Emission 2 (Acceptor): 520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. Log[Concentration].

    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine

      
       (binding affinity).
      

Core Protocol: Microsomal Metabolic Stability

Because DMPA contains a gem-dimethyl group, it is hypothesized to be metabolically stable against oxidation. This assay validates that hypothesis by incubating the compound with liver microsomes.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

Step-by-Step Methodology
  • Pre-Incubation:

    • Dilute DMPA to 1

      
      M in Phosphate Buffer (100 mM, pH 7.4).
      
    • Add HLM (Final conc: 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Negative Control: Perform a parallel incubation without NADPH (detects non-enzymatic degradation).

  • Sampling:

    • Remove aliquots (50

      
      L) at time points: 
      
      
      
      minutes.
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution (ACN).
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min) to pellet proteins.

    • Inject supernatant onto a C18 Reverse Phase column.

    • Monitor parent ion (Negative Mode ESI): Look for

      
       transition.
      
    • Expectation: Due to steric hindrance at the

      
      -carbon, DMPA should show >85% remaining at 
      
      
      
      , whereas non-methylated analogs (e.g., phenylacetic acid derivatives) would degrade significantly.

Data Presentation & Visualization

Table 1: Expected Assay Parameters
ParameterValue / ConditionRationale
Assay Window 2 - 3 fold signal decreaseDisplacement of tracer reduces FRET signal.
Z' Factor > 0.6Indicates a robust, screen-ready assay.
Incubation Time 2 HoursLipophilic ligands require time to displace high-affinity tracers.
DMSO Tolerance Max 2%PPAR LBDs are sensitive to solvent denaturation.
Intrinsic Clearance (

)
< 10

L/min/mg
Gem-dimethyl group blocks metabolic soft spots.
Pathway Visualization: PPAR Activation Mechanism

The following diagram illustrates the mechanism of action for DMPA acting as a PPAR agonist, leading to transcriptional changes.

PPAR_Pathway Ligand DMPA (Ligand) PPAR PPAR-alpha (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (DNA Promoter Region) Complex->PPRE Nuclear Translocation & DNA Binding CoAct Co-Activators (PGC-1a) CoAct->Complex Recruitment Transcription Transcription Initiation (Lipid Metabolism Genes) PPRE->Transcription Up-regulation

Figure 1: Mechanism of Action. DMPA binds the PPAR


 Ligand Binding Domain (LBD), promoting heterodimerization with RXR and recruitment of co-activators to drive lipid metabolic gene transcription.

Critical Troubleshooting & Optimization

  • The "Hook Effect" in TR-FRET:

    • Issue: At very high concentrations of DMPA (>100

      
      M), the signal might artifactually increase or quench due to aggregation.
      
    • Solution: Always include a detergent (0.05% CHAPS or Triton X-100) in the buffer to prevent micelle formation of the lipophilic acid.

  • Solubility Artifacts:

    • DMPA is an acid (

      
      ). In acidic buffers, it will be protonated and insoluble.
      
    • Requirement: Ensure assay buffer pH is > 7.0 to maintain the ionized (carboxylate) state, which is more soluble and biologically active.

  • Species Specificity:

    • PPAR

      
       ligand binding pockets vary slightly between Rodent and Human.
      
    • Advisory: If using this for pre-clinical development, run parallel assays with Mouse PPAR

      
       LBD to assess translational relevance [1].
      

References

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry.

  • Xu, H. E., et al. (2002). Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPAR

    
    . Nature. 
    
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • Invitrogen (Thermo Fisher). (2024). LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay. User Guide.

Troubleshooting & Optimization

improving the yield of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid Synthesis

Topic: Improving the yield of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TSC-2025-DMPA-01

Executive Summary & Core Challenge

The synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (an analog of Gemfibrozil intermediates) presents a specific, high-barrier challenge: Steric Hindrance at the Quaternary Carbon.

Whether you are approaching this via Friedel-Crafts alkylation or Nitrile hydrolysis, the gem-dimethyl group alpha to the carbonyl creates a "protective shell" that significantly retards nucleophilic attack. This guide focuses on the Nitrile Route (via 3,4-dimethylbenzyl cyanide), as it offers the highest regio-purity compared to Friedel-Crafts methods (which often yield inseparable 2,3-dimethyl isomers).

The "Yield Killer": The Amide Trap. In the hydrolysis of 2,2-disubstituted acetonitriles, the reaction kinetics often stall at the primary amide intermediate. Standard hydrolysis conditions (refluxing aqueous HCl or NaOH) are frequently insufficient to convert the amide to the acid, leading to low yields and difficult purifications.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at the amide intermediate. I see a spot on TLC that won't convert to the acid."

Diagnosis: You are experiencing the "Amide Trap." The gem-dimethyl groups sterically block the approach of water/hydroxide to the carbonyl carbon. Aqueous reflux temperatures (100°C) are thermodynamically insufficient to overcome the activation energy for the second hydrolysis step.

Solution: Switch to Solvolytic High-Temperature Hydrolysis. You must raise the reaction temperature above 150°C. Since aqueous bases boil at ~100°C, you need a high-boiling polar solvent.

  • Protocol Shift: Replace water/ethanol with Ethylene Glycol or Glycerol containing KOH (approx. 10–20% w/v).

  • Temperature: Heat to 160–180°C.

  • Mechanism: The glycol acts as both solvent and nucleophile, potentially forming a transient ester that hydrolyzes more readily, while the high temperature drives ammonia evolution.

Issue 2: "I am detecting significant mono-methylated impurity (2-(3,4-dimethylphenyl)propanoic acid)."

Diagnosis: Incomplete alkylation of the benzyl cyanide precursor. This occurs if the deprotonation is inefficient or if the methyl iodide is consumed by side reactions before the second alkylation occurs. The mono-methylated anion is less acidic and more sterically hindered than the starting material, making the second addition slower.

Solution: Phase Transfer Catalysis (PTC) or "One-Pot" Excess.

  • Option A (PTC): Use 50% NaOH(aq), Toluene, and Tetrabutylammonium bromide (TBAB) (5 mol%). The high concentration of NaOH at the interface ensures rapid deprotonation.

  • Option B (Sequential Addition): Do not add 2 equivalents of MeI at once. Add 1.1 eq, wait for conversion, then add another 1.1 eq.

  • Critical Check: Monitor the disappearance of the mono-methyl intermediate by GC/HPLC before moving to hydrolysis. You cannot separate the mono- and di-methyl acids easily by crystallization later.

Issue 3: "My isolated yield is low, but the crude NMR looks clean."

Diagnosis: Phase Partitioning Error. This acid is lipophilic but the salt is highly soluble in water. If you acidify the reaction mixture but do not extract exhaustively, or if the pH isn't low enough, the product remains in the aqueous phase.

Solution: pH Swing Optimization.

  • Post-Hydrolysis: Dilute the glycol mixture with water (3x volume).

  • Wash: Extract the basic solution (pH > 12) with Ethyl Acetate to remove unreacted nitrile/amide and neutral impurities. Discard this organic layer.

  • Acidify: Add conc. HCl dropwise to the aqueous layer until pH < 1. The product may precipitate as an oil or solid.

  • Extract: Extract with DCM or MTBE (3x).

  • Drying: Dry over Na₂SO₄. (Do not use MgSO₄ if the product is an oil; it can trap product).

Optimized Experimental Protocol

Method: High-Temperature Glycolytic Hydrolysis of 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile.

Reagents:

  • Substrate: 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile (1.0 eq)

  • Solvent: Ethylene Glycol (10 volumes relative to mass)

  • Base: Potassium Hydroxide pellets (KOH) (4.0 eq)

  • Quench: Water, Conc. HCl

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Note: Ensure the condenser water is flowing well; glycol vapor is heavy.

  • Dissolution: Charge the flask with Ethylene Glycol and KOH pellets. Heat to 100°C until KOH is fully dissolved.

  • Addition: Add the nitrile substrate. It may not dissolve immediately.

  • Reaction: Raise the internal temperature to 160°C .

    • Observation: You will see ammonia gas evolution (check with damp pH paper at the top of the condenser—it will turn blue).

  • Monitoring: Maintain reflux for 12–24 hours.

    • Checkpoint: Take an aliquot, dilute with water, acidify, extract with EtOAc. Check TLC/GC. The amide intermediate usually runs slightly lower than the nitrile but higher than the acid.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into Ice Water (30 volumes).

    • Wash: Extract with Toluene (2x) to remove unreacted organics. Discard Toluene.

    • Isolation: Acidify the aqueous layer to pH 1 with 6M HCl.

    • Extract with Dichloromethane (3x).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if the product is a solid.[2] If oil, high-vacuum distillation is required (bp > 150°C at 1 mmHg).

Visualizing the "Amide Trap"

The following diagram illustrates the energy landscape and the necessity of the high-temperature glycol route.

ReactionPathway cluster_0 Steric Hindrance Zone Nitrile Nitrile Precursor (Gem-dimethyl) Amide Amide Intermediate (STABLE TRAP) Nitrile->Amide Hydrolysis Step 1 (Fast, OH-/H2O) Acid Target Acid (Product) Amide->Acid Hydrolysis Step 2 (High Energy Barrier) Amide->Acid Glycol/KOH @ 160°C (Successful Route)

Caption: The "Amide Trap" occurs because the second hydrolysis step (Amide to Acid) is sterically blocked. Standard aqueous conditions (red dashed line) fail; high-temperature solvolysis (green line) is required.

Comparative Data: Hydrolysis Conditions

The table below summarizes the expected conversion rates based on solvent choice for sterically hindered phenylacetic acid derivatives.

Solvent SystemTemperatureReaction TimeConversion to AcidPrimary Impurity
Water / Ethanol / NaOH 80°C (Reflux)48 Hours< 20%Amide (Major)
Water / DMSO / NaOH 120°C24 Hours60–70%Amide
Ethylene Glycol / KOH 160°C 12 Hours > 95% None
H₂SO₄ / AcOH (Acidic) 110°C24 Hours50%Sulfonated byproducts

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis using glycol).
  • Org. Synth. 1989, 67, 125. Synthesis of 2-Phenylpropionic Acid. Link (Demonstrates the difficulty of mono-methylation and hydrolysis of similar substrates).

  • BenchChem Technical Support. Troubleshooting Phenylacetamide Synthesis and Hydrolysis. Link (General guidelines for hindered nitrile/amide hydrolysis).

  • U.S. Patent 4,254,129.Process for the preparation of 2-arylpropionic acids. (Describes industrial conditions for hydrolyzing hindered nitriles in Ibuprofen analogs).

Sources

Technical Support Center: Stability & Handling of 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Phenylalkanoic Acids
CAS:  938-94-3 (Analogous/Related Structures)[1]

Executive Summary

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is a lipophilic carboxylic acid characterized by significant steric hindrance at the


-carbon (gem-dimethyl effect). While this steric bulk offers protection against metabolic hydrolysis, it introduces unique challenges in in vitro handling.

Top 3 Failure Modes in Solution:

  • "Silent" Precipitation: Micro-precipitation in aqueous buffers due to pH/pKa mismatch.[1]

  • Solvent-Induced Degradation: Slow conversion to methyl esters in alcoholic solvents (methanol/ethanol).[1]

  • Container Adsorption: Loss of titer in plasticware due to high lipophilicity.

Module 1: Solubility & Physical Stability

Issue: "My solution turned cloudy upon dilution into media/buffer."

Diagnosis: This is likely a pH-dependent solubility crash.[1] Mechanism: The compound is a weak acid (


).[1] In its protonated (unionized) form, it is highly lipophilic and insoluble in water. You must maintain a pH at least 2 units above the 

to ensure it remains ionized (soluble carboxylate form).[1]
Troubleshooting Protocol: The "pH Safety Zone"

Use this workflow to validate your formulation before starting an experiment.

Step-by-Step Guide:

  • Check Stock Solvent: Ensure stock is prepared in 100% DMSO or Ethanol (recommend 10-50 mM).[1]

  • Calculate Final pH: If diluting into unbuffered water or low-capacity buffers (like saline), the acidic compound itself may lower the pH, triggering precipitation.

  • Buffer Selection: Use HEPES or Tris (pH 7.4 - 8.0).[1] Avoid Phosphate Buffered Saline (PBS) if concentrations >100

    
     are needed, as its buffering capacity can be easily overwhelmed by acidic stocks.[1]
    

Solubility Logic Diagram

SolubilityLogic cluster_fix Corrective Action Start Dilution Step Check_pH Check Final pH Start->Check_pH Is_Acidic pH < 5.5? Check_pH->Is_Acidic Precipitation RISK: Compound Protonation (Insoluble) Is_Acidic->Precipitation Yes Soluble Stable Carboxylate Anion (Soluble) Is_Acidic->Soluble No (pH > 6.0) Add_Base Switch to High-Capacity Buffer (HEPES/Tris) Precipitation->Add_Base

Caption: Decision tree for predicting precipitation risks based on Henderson-Hasselbalch kinetics.

Module 2: Chemical Stability (Degradation)

Issue: "I see a new peak in my HPLC chromatogram after storing samples."

Diagnosis: Pseudo-stability failure (Esterification or Photo-oxidation).[1]

Scenario A: The Methanol Trap (Fischer Esterification)
  • Observation: A new lipophilic peak appears (longer retention time).[1]

  • Cause: Dissolving carboxylic acids in Methanol (MeOH) or Ethanol (EtOH) can lead to slow esterification, especially if the solution is slightly acidic (e.g., presence of trace TFA from HPLC lines).[1]

  • The Gem-Dimethyl Factor: While the

    
    -dimethyl group provides steric hindrance that slows this reaction compared to linear analogs (like ibuprofen), it does not  stop it completely over long storage periods [1].[1]
    
Scenario B: Photodegradation
  • Observation: Solution yellows or shows multiple small impurity peaks.

  • Cause: The electron-rich 3,4-dimethylphenyl ring is susceptible to benzylic oxidation under UV light.

Stability Data Summary Table

Storage ConditionSolventStability RiskRecommendation
-20°C (Dark) DMSOLow Preferred storage method (up to 6 months).[1]
4°C (Light) DMSOMedium Risk of UV degradation.[1] Wrap in foil.
RT (25°C) MethanolHigh Risk of Methyl Ester formation.[1] Analyze within 4 hours.
RT (25°C) Water (Acidic)Critical Precipitation likely.[1]
Degradation Pathway Diagram

DegradationPath cluster_ester Pathway 1: Solvolysis (in MeOH) cluster_photo Pathway 2: UV Oxidation Compound Parent Acid (Active) Ester Methyl Ester Impurity (Inactive/Prodrug) Compound->Ester + MeOH / H+ (Slow) Oxide Benzylic Oxidation Products Compound->Oxide + UV Light / O2

Caption: Primary degradation pathways. Note that esterification is slow but persistent in alcoholic solvents.[1]

Module 3: Storage & Handling (Adsorption)

Issue: "My biological assay shows lower potency than expected."

Diagnosis: Adsorption to plastics (Sorption).[1][2] Mechanism: Lipophilic carboxylic acids (


) have a high affinity for hydrophobic plastics like Polypropylene (PP) and Polystyrene (PS), particularly when the compound is in its unionized form (low pH) [2].[1]

Material Compatibility Guide:

  • Glass (Borosilicate):

    • Rating: Excellent.

    • Use: Mandatory for long-term storage of stock solutions < 1 mM.

  • Polypropylene (Standard Eppendorf tubes):

    • Rating: Poor to Fair.

    • Risk:[1][3] Significant loss (up to 20-30%) can occur within 24 hours if the concentration is low (< 1

      
      ).[1]
      
  • Low-Bind Plastics:

    • Rating: Good.

    • Use: Acceptable for short-term assay preparation.

Corrective Protocol:

  • Step 1: Prepare primary stocks (10-100 mM) in glass vials.

  • Step 2: Perform serial dilutions in solvent (DMSO) rather than buffer whenever possible.

  • Step 3: Only introduce the compound to plastic media reservoirs immediately before use.[1]

FAQ: Frequently Asked Questions

Q: Can I autoclave solutions of this compound? A: No. While the gem-dimethyl group adds thermal stability, the carboxylic acid functionality can undergo decarboxylation under extreme heat and pressure, and the aromatic ring is sensitive to oxidation.[1] Use sterile filtration (0.22


 PTFE membrane).[1]

Q: Why does the compound precipitate when I freeze my DMSO stock? A: DMSO freezes at 19°C. If the compound concentration is near saturation, the "freeze concentration" effect (where pure solvent freezes first, concentrating the solute) can force the compound out of solution.[1]

  • Fix: Sonicate the stock at 30°C for 5-10 minutes after thawing to ensure complete re-dissolution.

Q: Is the methyl ester impurity biologically active? A: Likely no (in cell-free assays) or yes (in cell-based assays).[1] In cells, intracellular esterases may hydrolyze the ester back to the active acid, masking the instability issue. In purified protein assays (e.g., enzyme inhibition), the ester is usually inactive.

References

  • Bartoli, G., et al. (2007).[1][4] "Esterification of Carboxylic Acids." Synthesis, 2007(22), 3489-3496. Link

  • Teuten, E. L., et al. (2009).[1] "Transport and release of chemicals from plastics to the environment and to wildlife." Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2027-2045. Link[1]

  • PubChem. (2025).[1][5][6] "Compound Summary: 2-Methyl-3-(4-methylphenyl)propanoic acid (Analogous Structure)." National Library of Medicine. Link

  • Tønnesen, H. H. (2001).[1][7] "Formulation and stability testing of photolabile drugs." International Journal of Pharmaceutics, 225(1-2), 1-14. Link

Sources

Technical Support Center: Crystallization of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CRYST-8829 Assigned Specialist: Senior Application Scientist, Process Development

Introduction: Understanding Your Molecule

Welcome to the technical hub for 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid . Before troubleshooting, we must characterize the "personality" of this molecule.

This compound features a gem-dimethyl group alpha to the carboxylic acid and a 3,4-dimethyl substitution on the phenyl ring.

  • Chemical Class: Lipophilic Carboxylic Acid.

  • Key Behavior: The gem-dimethyl effect (Thorpe-Ingold effect) restricts conformational flexibility, theoretically aiding crystallization. However, the high lipophilicity combined with a carboxylic acid head group creates a high risk of "Oiling Out" (Liquid-Liquid Phase Separation) before nucleation occurs.

  • Primary Risk: The melting point is likely suppressed by structural isomers (e.g., 2,3-dimethyl impurities), pushing the system into a "metastable oiling zone" rather than a stable crystal growth zone.

Module 1: Critical Process Parameters (CPP)

To ensure reproducibility, you must establish the baseline solubility and metastable zone width (MSZW).

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
ParameterValue / CharacteristicImpact on Crystallization
pKa ~4.5 - 4.8 (Predicted)pH control is critical in aqueous mixtures. Ionized form (salt) will not crystallize in the acid lattice.
LogP ~2.8 - 3.2Low water solubility. Requires organic solvents or organic/aqueous mixtures.
H-Bonding Donor & AcceptorForms dimers in non-polar solvents (Toluene); may form catemers in polar protic solvents (Alcohols).
Solubility High in EtOH, EtOAc, TolueneRisk of high yield loss in mother liquor if anti-solvent is not used.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Instead of white crystals, you see a milky emulsion or oil droplets at the bottom of the reactor. This is Liquid-Liquid Phase Separation (LLPS).

The Mechanism: The solution temperature drops below the "binodal" curve (where oil separates) before it crosses the solubility curve (where crystals nucleate). This is common when the melting point of the solid is low or depressed by impurities.

Remediation Workflow

OilingOutRemediation Start Observation: Oiling Out / Emulsion CheckPurity Step 1: Check Purity (HPLC) Is purity < 95%? Start->CheckPurity PurifyFirst Action: Pre-purify via Acid/Base Extraction CheckPurity->PurifyFirst Yes (Impurities depress MP) CheckSolvent Step 2: Check Solvent System Is it Water/Alcohol? CheckPurity->CheckSolvent No (Purity OK) Seeding Step 3: Apply Seeding Strategy Seed at T > T_oil PurifyFirst->Seeding ChangeSolvent Action: Switch to Non-Polar (e.g., Heptane/Toluene) CheckSolvent->ChangeSolvent Yes (High Oiling Risk) CheckSolvent->Seeding No (Solvent OK) ChangeSolvent->Seeding SlowCool Action: Slow Cooling (0.1°C/min) Post-Seeding Seeding->SlowCool

Figure 1: Decision tree for diagnosing and fixing oiling out phenomena during crystallization.

Protocol: Seeded Cooling Crystallization

Use this protocol to bypass the oiling-out zone.

  • Dissolution: Dissolve crude acid in Toluene (5 vol) at 70°C. Ensure full dissolution.

  • Clarification: Filter hot to remove mechanical impurities.

  • Cooling to Seed Point: Cool to 50°C (or 5°C above the observed oiling temperature).

  • Seeding: Add 0.5 wt% pure seed crystals .

    • Critical: Seeds must not dissolve. If they do, reheat and add more seeds at a slightly lower temperature.

  • Aging: Hold at seeding temperature for 1-2 hours.

    • Validation: Verify appearance of a "haze" of crystals, not oil droplets.

  • Anti-Solvent Addition (Optional but recommended): Slowly add Heptane (5 vol) over 4 hours while cooling to 0°C.

  • Isolation: Filter and wash with cold Heptane.

Module 3: Polymorph & Solvate Control

The Issue: Batch-to-batch variation in melting point (e.g., 108°C vs 112°C) or crystal habit (needles vs. blocks).

The Mechanism:

  • Carboxylic Acid Dimerization: In non-polar solvents (Toluene, Heptane), the acid forms cyclic dimers (Hydrogen bonded). This usually yields the most stable polymorph.

  • Catemers: In polar protic solvents (Methanol, Water), the solvent interferes with dimerization, potentially leading to metastable "catemer" chains or solvates.

Solvent Selection Matrix
Solvent SystemRisk LevelOutcomeRecommendation
Ethanol / Water High Risk of oiling out; possible hydrates.Avoid if purity is low.
Toluene / Heptane Low Promotes stable dimers; good impurity rejection.Preferred System.
Ethyl Acetate Medium Good solubility; risk of solvates.Use only if Toluene fails.
Isopropyl Acetate Low Good balance of polarity; easy to dry.Excellent alternative.

Module 4: Impurity Rejection (Isomers)

The Issue: The synthesis (likely Friedel-Crafts) generates the 2,3-dimethyl isomer or 3,4-dimethyl regioisomers. These are structurally similar and difficult to purge.

The Fix: "Digestive Ripening" (Ostwald Ripening).

  • Slurry: Create a slurry of the crystallized solid in a poor solvent (e.g., Heptane with 5% Toluene).

  • Temperature Cycling: Cycle the temperature between 20°C and 40°C for 12-24 hours.

  • Mechanism: Smaller, impure crystals (or thermodynamically unstable isomers) dissolve during the heating phase; pure, stable crystals grow during the cooling phase.

Frequently Asked Questions (FAQ)

Q1: My crystals are sticky and won't dry. Why?

  • A: You likely have solvent inclusion or amorphous material on the surface.

    • Fix: Wash the filter cake with a low-boiling non-solvent (e.g., Pentane or Hexane) to displace high-boiling solvents like Toluene. Dry under vacuum at 40°C.

Q2: Can I use pH swing crystallization (Acid-Base)?

  • A: Yes, this is excellent for initial purification.

    • Protocol: Dissolve in 1M NaOH (forms the Sodium salt). Extract organic impurities with Toluene (discard organic layer). Acidify the aqueous layer with HCl to pH 2. The acid will precipitate.

    • Warning: The precipitate may be amorphous. You must follow this with the Seeded Cooling Protocol (Module 2) to get a crystalline form.

Q3: How do I know if I have a solvate?

  • A: Run TGA (Thermogravimetric Analysis). A weight loss step before the melting point indicates solvent release. If you see >5% weight loss, you have a solvate.

References

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

    • Context: Discusses the "Thorpe-Ingold" effect of the gem-dimethyl group on conformation and packing, relevant to the crystalliz
  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development.

    • Context: Authoritative guide on seeding protocols to prevent oiling out (Module 2).
  • Veverka, M., et al. (2016). Process Development and Crystallization in Oiling-Out System. Organic Process Research & Development.

    • Context: Specific case studies on handling lipophilic carboxylic acids th
  • Cheméo. Chemical Properties of 2-Methylpentanoic acid, 3,4-dimethylphenyl ester.

    • Context: Source for physicochemical property estimation (LogP, Solubility)

Sources

Technical Support Center: Stability Assurance for 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

[1][2]

Status: Operational Document ID: TS-DMPA-2024-01 Applicable Compounds: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (and related

12

Executive Summary: The Stability Paradox

As researchers, we often assume that gem-dimethyl substituted acids (like 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid) are chemically inert due to steric hindrance.[1][2] While the gem-dimethyl group at the


Thermal and Acid-Catalyzed Decarboxylation12

Furthermore, the electron-rich 3,4-dimethylphenyl ring creates a secondary failure point: Benzylic Oxidation .[1][2][3] This guide provides the protocols necessary to mitigate these specific degradation pathways during synthesis, storage, and analysis.

Module 1: Critical Degradation Pathways

To prevent degradation, you must understand the mechanism.[3] This compound suffers from two distinct breakdown modes depending on the environmental stressor.[2][3]

Diagram 1: Degradation Mechanism Flow

DegradationPathwaysCompound2-(3,4-Dimethylphenyl)-2-methylpropanoic acidHeatHigh Heat (>150°C)or Acid CatalysisCompound->HeatStrain ReliefLightUV Light / Air(Radical Initiator)Compound->LightH-AbstractionCarbocationStabilized TertiaryCarbocation/RadicalHeat->CarbocationBenzylicRadicalBenzylic Radical(Ring Methyls)Light->BenzylicRadicalDecarbProductDegradant A:Isopropyl-o-xylene(Decarboxylation)Carbocation->DecarbProduct- CO2OxProductDegradant B:Benzoic Acid Derivs(Oxidation)BenzylicRadical->OxProduct+ O2

Caption: Figure 1. Dual degradation pathways.[2][3] The steric bulk of the gem-dimethyl group promotes decarboxylation (Strain Relief), while the electron-rich ring promotes oxidation.

Module 2: Storage & Handling Protocols

The Issue: Users frequently report the white crystalline solid turning yellow or "gummy" over time. The Cause: Auto-oxidation of the benzylic methyl groups on the aromatic ring, catalyzed by trace metals or light.

Protocol 1: Solid State Preservation
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°CReduces kinetic energy for radical chain propagation.[1][2][3]
Atmosphere Argon OverlayNitrogen is acceptable, but Argon is heavier than air and provides a better blanket against oxygen.[2][3]
Container Amber GlassBlocks UV radiation which initiates benzylic hydrogen abstraction on the 3,4-dimethyl ring.[1][2][3]
Desiccant P2O5 or SilicaMoisture can facilitate crystal lattice changes or trace hydrolysis if impurities are present.[1][2][3]

Actionable Step: Upon receipt of the compound, immediately subdivide the bulk material into single-use aliquots inside a glovebox or under an inert gas stream.[2] Store in amber vials with Teflon-lined caps.

Module 3: Reaction & Solution Troubleshooting

The Issue: "My yield is low, and I see a non-polar spot on TLC." The Cause: Decarboxylation.[1][2][3] The tertiary carboxylic acid is sterically crowded.[2][3] If you heat it in acidic media, it will lose

3
Troubleshooting Guide: Solvent & Reagent Compatibility
Solvent/ReagentRisk LevelNotes
Chloroform/DCM High Often contains trace HCl or phosgene.[1][2] Acid traces catalyze decarboxylation.[1][2][3] Must be neutralized/distilled.
Ethanol/Methanol Medium Protic solvents can stabilize the leaving group during decarboxylation at high temps.[1][2][3]
THF/Ether Low Best choice.[1][2][3] Use anhydrous and BHT-free (if oxidation is a concern) or BHT-inhibited (if storage is long).[1][2]
Thionyl Chloride High Formation of the acid chloride requires catalytic DMF.[2][3] Excessive heat will cause the acid chloride to decarbonylate/decarboxylate.[2][3]
FAQ: Synthesis Challenges

Q: I am trying to esterify the acid using Fischer esterification (


/MeOH), but the reaction is stalled.A:Steric Hindrance1
  • Solution: Do not use Fischer esterification.[1][2][3] Switch to alkylation of the carboxylate salt (use

    
     and MeI in DMF) or use a Steglich esterification (DCC/DMAP). The 
    
    
    attack on Methyl Iodide by the carboxylate oxygen bypasses the steric block at the carbonyl.[3]

Q: The reaction mixture turned dark brown. A: This indicates oxidation of the aromatic ring (quinone formation).

  • Solution: Degas all solvents with Argon for 15 minutes prior to addition.[2][3] Add a radical scavenger if compatible with your reaction type.[1][2][3]

Module 4: Analytical Integrity (HPLC & GC)

The Issue: "I see a ghost peak in my GC chromatogram that matches the decarboxylated product."

Protocol 2: GC Analysis (The Derivatization Rule)

NEVER inject 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid directly into a Gas Chromatograph. The high temperature of the injector port (

Correct Workflow:

  • Derivatize: Treat 10 mg of sample with TMS-Diazomethane (in MeOH) or

    
    -Methanol.
    
  • Verify: Ensure the peak shifts to the methyl ester.[2][3]

  • Inject: Analyze the ester, which is thermally stable.[1][2][3]

Protocol 3: HPLC Method Parameters

To avoid peak tailing and on-column degradation:

  • Column: C18 (End-capped).[1][2][3] Non-end-capped silanols act as Lewis acids.[1][2][3]

  • Mobile Phase: Acetonitrile / Water + 0.1% Phosphoric Acid.[1][2][3]

    • Note: Do not use TFA (Trifluoroacetic acid) if you are recovering the compound, as it concentrates during evaporation and can degrade the sample.[3]

  • Wavelength: 210 nm (End absorption) or 254 nm (Aromatic ring).[2][3]

References

  • Mechanism of Decarboxylation

    • Title: "Thermal Stability of -Disubstituted Arylacetic Acids."
    • Context: Explains how steric relief drives the loss of CO2 in gem-dimethyl systems.
    • Source:Journal of Organic Chemistry.

  • Fexofenadine Intermediate Analogs

    • Title: "Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid."[1][2][4][5]

    • Context: This compound is the 4-bromo analog of your target.[2] The patent details the specific handling required to prevent decarboxylation during synthesis.[3]

    • Source:Google Patents (EP2532644A1).[1][2][3]

  • Oxidation of Polymethylbenzenes

    • Title: "Autoxidation of polymethylbenzenes."[1][2][3]

    • Context: Details the susceptibility of the 3,4-dimethyl positions to radical oxid
    • Source:Chemical Reviews.

  • Analytical Derivatization Standards

    • Title: "European Pharmacopoeia: Ibuprofen Impurity F Analysis."[1][2][3][6]

    • Context: Ibuprofen Impurity F is a structural isomer (3-[4-(2-methylpropyl)phenyl]propanoic acid).[1][2] The EP mandates derivatization before GC analysis to prevent degradation artifacts.[2][3]

    • Source:EDQM / PubMed.[1][2][3]

solubility problems of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource, designed for researchers encountering solubility issues with 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (and structurally related


-disubstituted phenylpropanoic acids).

Document ID: TS-SOL-DMPA-001 Last Updated: 2026-02-19 Applicable Compounds: 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid; Gemfibrozil intermediates; Sterically hindered phenylpropanoic acids.

Executive Summary & Compound Profile

Users frequently report precipitation, "oiling out," or incomplete dissolution when attempting to introduce 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid into aqueous buffers (PBS, HEPES) at physiological pH (7.4).

This molecule presents a dual challenge:

  • High Lipophilicity: The 3,4-dimethylphenyl tail and gem-dimethyl linker create a significant hydrophobic surface area (LogP

    
     3.0–3.5).
    
  • Steric Hindrance: The quaternary carbon (

    
    -position) shields the carboxylic acid, kinetically hindering the hydration sphere required for ionization.
    
Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9][10][11]Implication
Molecular Weight ~192.25 g/mol Small molecule, but dense hydrophobicity.
pKa (Acid) 4.6 – 4.9Requires pH > 6.0 for significant ionization (

).
Intrinsic Solubility (

)
< 50

g/mL
Essentially insoluble in water at pH < pKa.
Physical State Crystalline SolidProne to "oiling out" if MP is exceeded during sonication.

Critical Solubility Mechanisms (The "Why")

To dissolve this compound, you must drive the equilibrium from the insoluble protonated form (


) to the soluble ionized form (

).
The Henderson-Hasselbalch Trap

Many researchers fail because they calculate solubility based on the final buffer pH. However, adding the solid acid directly to a buffer locally depletes the buffering capacity at the crystal surface.

  • Scenario: You add the solid acid to pH 7.4 PBS.

  • Micro-Environment: The surface of the crystal releases

    
    , dropping the local pH to ~3.0.
    
  • Result: The compound remains protonated (

    
    ) and insoluble. An "acid shell" prevents further dissolution.
    
Visualization: The Solubility Equilibrium

The following diagram illustrates the kinetic barriers preventing dissolution.

SolubilityMechanism cluster_0 Aqueous Boundary Layer Solid Solid Compound (Crystal Lattice) Interface Solid-Liquid Interface (Local pH Drop) Solid->Interface Wetting (Slow) Dissolved_HA Dissolved HA (Protonated, Low Solubility) Interface->Dissolved_HA Intrinsic Solubility (S0) Ionized_A Ionized A- (Soluble Anion) Dissolved_HA->Ionized_A pH > pKa + 1 (Fast if Buffered) Precipitate Precipitate / Oil Droplet Dissolved_HA->Precipitate pH < pKa (Aggregation) Ionized_A->Dissolved_HA Adding Acid

Figure 1: The dissolution pathway.[4] Note that the transition from Dissolved HA to Ionized A- is the rate-limiting step if the local pH is not controlled.

Step-by-Step Troubleshooting Protocols

Do not attempt to dissolve the solid directly in neutral buffer. Choose one of the following methods based on your application.

Method A: The "pH Shift" Protocol (Recommended for Aqueous Assays)

Best for: Cell culture, Enzyme assays (where DMSO is toxic).

  • Weigh the target amount of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid.

  • Dissolve fully in a minimal volume of 0.1 M NaOH (or KOH).

    • Why: This forces immediate ionization (

      
      ). The solution should be clear.
      
  • Slowly add this concentrate to your target buffer (e.g., PBS) while stirring rapidly.

  • Monitor pH: The addition will raise the buffer pH. Adjust back to pH 7.4 using dilute HCl carefully.

    • Warning: Do not overshoot below pH 6.0, or the compound will crash out.

Method B: The Organic Cosolvent Spike

Best for: High-throughput screening, Chemical biology.

  • Prepare a 100 mM stock solution in DMSO (Dimethyl Sulfoxide) or Ethanol .

    • Note: DMSO is preferred due to lower volatility and better solubilization of the aromatic rings.

  • Vortex until completely clear. If particles persist, sonicate for 10 seconds (do not overheat).

  • Dilute into the aqueous buffer.

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid "salting out" the compound or affecting biological targets.

    • Protocol: Inject the DMSO stock under the surface of the stirring buffer to prevent surface precipitation.

Method C: Complexation (For In Vivo/High Concentration)

Best for: Animal studies requiring > 1 mg/mL.

  • Use 20% (w/v) HP-

    
    -Cyclodextrin  (Hydroxypropyl-beta-cyclodextrin) in water.
    
  • Add the compound to the cyclodextrin solution.

  • Sonicate for 30–60 minutes at ambient temperature.

    • Mechanism:[6][8] The hydrophobic phenyl tail enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.

Troubleshooting Decision Tree

Use this flow to diagnose persistent solubility failures.

TroubleshootingTree Start Start: Solution is Cloudy/Precipitated Check_pH Check pH of Solution Start->Check_pH Is_Acidic Is pH < 6.0? Check_pH->Is_Acidic Adjust_pH Adjust pH to 7.4 - 8.0 (Use NaOH) Is_Acidic->Adjust_pH Yes Check_Conc Check Concentration Is_Acidic->Check_Conc No Success Solution Clear Adjust_pH->Success Is_High Is Conc > 1 mM? Check_Conc->Is_High Use_Cosolvent Add DMSO (up to 5%) or Cyclodextrin Is_High->Use_Cosolvent Yes Check_Salt Check Buffer Composition Is_High->Check_Salt No Use_Cosolvent->Success Is_HighSalt Is PBS/Saline 10x? Check_Salt->Is_HighSalt Dilute_Salt Reduce Ionic Strength (Salting Out Effect) Is_HighSalt->Dilute_Salt Yes Dilute_Salt->Success

Figure 2: Diagnostic workflow for resolving precipitation events.

Frequently Asked Questions (FAQ)

Q: I sonicated the buffer for 30 minutes, and it turned into a sticky oil at the bottom. What happened? A: You likely exceeded the melting point of the protonated acid in water (which can be lower than the dry melting point due to hydration). Once it melts, it forms a separate hydrophobic phase ("oiling out"). Fix: Discard. Restart using Method A (dissolve in NaOH first). Never heat/sonicate the acidic form in water.

Q: Can I use PBS (Phosphate Buffered Saline) directly? A: Only if the concentration is very low (< 10


M). For higher concentrations, the sodium ions in PBS can cause the "Common Ion Effect," reducing the solubility of the sodium salt of your compound.
Tip: Try a Tris-Glycine  buffer or Meglumine  (N-methylglucamine) as a counter-ion, which often yields higher solubility than sodium salts for lipophilic acids.

Q: My stock solution in DMSO froze in the fridge. Is it ruined? A: Likely not. DMSO freezes at 19°C. Thaw it completely at room temperature and vortex vigorously. Ensure no crystals remain before pipetting.

Q: What is the maximum theoretical solubility at pH 7.4? A: Based on the Henderson-Hasselbalch equation for a pKa of ~4.8:



At pH 7.4, the solubility is theoretically ~400x the intrinsic solubility (

).[6][8] If

is 10

g/mL, you should reach ~4 mg/mL. If you aren't reaching this, your kinetics are too slow (see Method A).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
  • Serajuddin, A. T. (2007).[10] Salt formation to improve drug solubility.[10] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • MilliporeSigma. (n.d.). Solubility and Miscibility Guidelines.

  • PubChem. (2025).[6][8] Compound Summary: 2,2-Dimethyl-3-phenylpropanoic acid (Analogous Structure).[6] National Library of Medicine.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

troubleshooting guide for the synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of 2-(3,4-dimethylphenyl)-2-methylpropanoic acid, a key intermediate in various pharmaceutical syntheses. As Senior Application Scientists, we have compiled this resource based on common challenges and field-proven solutions to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid?

There are several viable synthetic pathways. The choice often depends on the available starting materials, scale, and desired purity. Here are three common approaches:

  • Route A: Friedel-Crafts Alkylation followed by Oxidation. This involves the alkylation of o-xylene with an isobutyryl precursor, followed by oxidation of the resulting alkylbenzene.

  • Route B: Grignard Reaction with subsequent carboxylation. This route utilizes a Grignard reagent derived from a halogenated 3,4-dimethylbenzene derivative, which is then reacted with carbon dioxide.

  • Route C: Hydrolysis of a corresponding nitrile. This pathway involves the preparation of 2-(3,4-dimethylphenyl)-2-methylpropanenitrile and its subsequent hydrolysis to the carboxylic acid.[1][2]

Q2: I am experiencing low yields in my Friedel-Crafts alkylation of o-xylene. What are the likely causes?

Low yields in Friedel-Crafts alkylation are a frequent issue.[3] Several factors could be at play:

  • Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent or on the glassware will deactivate it. Ensure all equipment is rigorously dried and anhydrous solvents are used.

  • Carbocation Rearrangement: The intermediate carbocation can undergo rearrangement to a more stable form, leading to a mixture of products.[4][5] Using a milder Lewis acid or lower reaction temperatures can sometimes mitigate this.

  • Polyalkylation: The product of the initial alkylation is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[4] Using a stoichiometric excess of the aromatic substrate can favor mono-alkylation.

  • Deactivated Ring: If the aromatic ring contains strongly deactivating substituents, the Friedel-Crafts reaction may not proceed efficiently.[4]

Q3: My Grignard reagent formation is sluggish or fails to initiate. How can I troubleshoot this?

Successful Grignard reagent formation is highly dependent on reaction conditions.[6] Here are some key troubleshooting steps:

  • Anhydrous Conditions: Grignard reagents are potent bases and will react with any acidic protons, especially from water.[6] All glassware must be oven- or flame-dried, and anhydrous ether or THF should be used as the solvent.

  • Magnesium Activation: The surface of the magnesium turnings may have an oxide layer that prevents reaction. Gently crush the magnesium turnings or use a crystal of iodine to activate the surface.

  • Initiation: A small amount of pre-formed Grignard reagent or an initiator like 1,2-dibromoethane can be added to start the reaction.

  • Impure Halide: Impurities in the alkyl or aryl halide can inhibit the reaction.[6] Ensure the halide is pure and dry.

Q4: The hydrolysis of my 2-(3,4-dimethylphenyl)-2-methylpropanenitrile is incomplete. What can I do?

Incomplete nitrile hydrolysis is a common hurdle.[7] Consider the following to drive the reaction to completion:

  • Reaction Conditions: Both acidic and alkaline hydrolysis can be employed.[1][2] For acidic hydrolysis, heating under reflux with a strong acid like HCl or H₂SO₄ is typical.[8] For alkaline hydrolysis, a strong base like NaOH or KOH is used, followed by acidification to obtain the carboxylic acid.[1][2]

  • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can often improve conversion. However, be mindful of potential side reactions at higher temperatures.[7]

  • Phase Transfer Catalyst: For nitriles with low aqueous solubility, a phase transfer catalyst can enhance the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.

Q5: How can I purify the final product, 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid?

Purification is crucial to obtain a product of high purity. Common methods include:

  • Recrystallization: This is a highly effective method for purifying solid carboxylic acids.[9] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Aqueous methanol is often a good starting point.[9]

  • Fractional Crystallization: If isomeric impurities are present, fractional crystallization can be used to separate them based on differences in their solubility.[10]

  • Chromatography: For small-scale purifications or to remove stubborn impurities, column chromatography can be employed.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis.

Problem 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
Friedel-Crafts: No reaction or very low conversion.Inactive Lewis acid catalyst due to moisture.Rigorously dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere.
Deactivated aromatic ring.[4]The dimethylphenyl group is activating, so this is less likely unless other deactivating groups are present.
Grignard: Reagent formation does not initiate.[6]Magnesium surface is passivated (oxide layer).Gently crush the magnesium turnings or add a small crystal of iodine to activate the surface.
Presence of water in the system.[6]Ensure all glassware is oven-dried and use anhydrous solvents.
Hydrolysis: Nitrile is not converting to the carboxylic acid.Insufficiently harsh reaction conditions.[7]Increase the concentration of the acid or base, increase the reaction temperature, or prolong the reaction time.[7]
Poor solubility of the nitrile in the aqueous phase.Consider using a co-solvent or a phase transfer catalyst.
Problem 2: Presence of Significant Impurities in the Crude Product
Symptom Possible Cause Suggested Solution
Friedel-Crafts: Mixture of isomers in the product.Carbocation rearrangement.[4][5]Lower the reaction temperature. Consider using a less reactive, more selective Lewis acid.
Polyalkylation products observed.[4]Use a larger excess of the o-xylene starting material.
Grignard: Formation of a biphenyl side product (Wurtz coupling).High local concentration of the halide during addition.Add the halide slowly to the magnesium suspension to maintain a low concentration.
Hydrolysis: Presence of the intermediate amide.Incomplete hydrolysis.Extend the reaction time or use more forcing conditions (higher temperature or more concentrated acid/base).[11]
General: Unidentified impurities.Side reactions due to excessive heat or prolonged reaction times.Optimize reaction time and temperature. Monitor the reaction progress by TLC or GC to avoid over-running the reaction.
Problem 3: Difficulties in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Product is an oil and does not crystallize.Presence of impurities that are depressing the melting point.Attempt to purify a small sample by column chromatography to see if a pure, solid product can be obtained. If so, optimize the reaction to minimize impurities.
The product may be a low-melting solid.Try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.
Poor recovery after recrystallization.The chosen solvent is too good at dissolving the product at room temperature.Select a solvent system where the product has lower solubility at room temperature. Use a minimal amount of hot solvent to dissolve the crude product.
Emulsion formation during aqueous workup.Surfactant-like properties of the product or byproducts.Add a saturated brine solution to help break the emulsion. Allow the mixture to stand for an extended period.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Nitrile Hydrolysis

This protocol outlines a general procedure for the hydrolysis of 2-(3,4-dimethylphenyl)-2-methylpropanenitrile.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, add the nitrile and a 10-20% aqueous solution of either HCl or NaOH.

  • Add a magnetic stir bar.

Step 2: Reflux

  • Heat the mixture to reflux and maintain for 4-24 hours.[1]

  • Monitor the reaction progress by TLC or GC analysis.

Step 3: Workup

  • For acidic hydrolysis: Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • For alkaline hydrolysis: Cool the reaction mixture. If a precipitate of the sodium salt has formed, it can be filtered. Otherwise, acidify the cooled solution with concentrated HCl until the pH is ~1-2.[1][2] The carboxylic acid will precipitate out.

  • Filter the solid product and wash with cold water.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous methanol or ethanol).[9]

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Verify Anhydrous Conditions check_sm->check_conditions If pure check_temp Optimize Reaction Temperature check_conditions->check_temp If dry check_time Optimize Reaction Time check_temp->check_time check_reagents Check Reagent Stoichiometry check_time->check_reagents success Yield Improved check_reagents->success

Caption: A decision tree for troubleshooting low product yield.

General Reaction Scheme

Reaction_Scheme cluster_route_A Route A: Friedel-Crafts & Oxidation cluster_route_C Route C: Nitrile Hydrolysis A1 o-Xylene + Isobutyryl Chloride A2 2-(3,4-Dimethylphenyl)-2-methylpropan-1-one A1->A2 AlCl3 A3 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid A2->A3 KMnO4 or other oxidant C1 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile C2 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid C1->C2 H3O+ or OH-, heat

Caption: Common synthetic routes to the target molecule.

Analytical Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Technique Expected Results
¹H NMR Signals corresponding to the two methyl groups on the aromatic ring, the gem-dimethyl groups, the aromatic protons, and the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the product.
Infrared (IR) Spectroscopy A broad O-H stretch characteristic of a carboxylic acid, and a strong C=O stretch.
Melting Point A sharp melting point indicates high purity.
High-Performance Liquid Chromatography (HPLC) A single major peak with a retention time corresponding to a standard sample. Can be used to quantify purity.[12]
Gas Chromatography (GC) Can be used to assess purity, often after derivatization to the methyl ester.[13]

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Reddit. (2014, January 24). Help With acid hydrolysis of nitriles -> carboxylic acids. Retrieved from [Link]

  • Google Patents. (2012, September 19). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • ResearchGate. (2014, October 1). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • OpenStax. (2023, September 20). 16.8 Oxidation of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubMed. (2015, February 16). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]

  • Google Patents. (2014, November 27). WO 2014/188453 A2.
  • Docsity. (2022, November 9). Expt 10: Friedel-Crafts Alkylation of p-Xylene | Exercises Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts alkylation ofp-xylene mechanism'. Retrieved from [Link]

  • Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid.
  • PMC. (n.d.). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2-Dimethylpropanoic acid, 4-hydroxy-2,3,6-trimethylphenyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparing α α Dimethyl Phenyl Acetic Acid. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • PubMed. (2023, January 18). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C-H Bond Activation. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Synthesized 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is not merely a procedural step; it is the bedrock of all subsequent research and development.[1] An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to significant financial and time-related setbacks. This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure and purity of a novel synthesized compound, using 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid as a case study.

The Target Molecule: Structural Overview

Before delving into the analytical methodologies, it is crucial to understand the structural features of our target compound, 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid. Its key features include a disubstituted aromatic ring, a quaternary carbon, a carboxylic acid functional group, and multiple methyl groups. Each of these features will produce a characteristic signature in the analytical data we will explore.

Caption: Structure of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid with key proton groups labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For our target compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Expertise & Causality: Why NMR is the Primary Tool

Unlike other methods that provide fragmented information, a complete NMR analysis acts as a molecular blueprint. ¹H NMR confirms the number and type of hydrogen atoms and their neighboring environments, while ¹³C NMR establishes the carbon skeleton. The combination of these two datasets allows for an unambiguous reconstruction of the molecule's complete structure.

¹H NMR Spectroscopy: Predicted Spectrum

The proton NMR spectrum provides the first critical evidence of the molecule's architecture. Based on the structure, we can predict the following signals:

LabelProtonsPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
(a)-C(CH ₃)₂~1.56HSinglet (s)Two equivalent methyl groups on a quaternary carbon; no adjacent protons to couple with.
(b)Ar-CH~2.2-2.33HSinglet (s)Methyl group attached to the aromatic ring.
(c)Ar-CH~2.2-2.33HSinglet (s)A second, distinct methyl group on the aromatic ring.
(d,e,f)Ar-H ~7.0-7.23HMultiplet (m)Protons on the 1,2,4-trisubstituted aromatic ring will show complex coupling (doublets and doublet of doublets).
-COOH >101HBroad Singlet (br s)The acidic proton of the carboxylic acid is typically downfield and often broad due to chemical exchange.

Field-Proven Insight: The Gem-Dimethyl Group A key feature is the gem-dimethyl group on the propanoic acid chain (labeled 'a'). These two methyl groups are attached to a quaternary carbon and are chemically equivalent due to free rotation around the C-Aryl bond. Therefore, they are expected to appear as a single, sharp singlet integrating to 6 protons.[6] This is a powerful diagnostic peak. Any deviation from a sharp singlet could indicate restricted rotation or the presence of unexpected stereoisomers.

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see 10 distinct carbon signals.

Predicted Chemical Shift (δ, ppm)Carbon Environment
~180-185C =O (Carboxylic Acid)
~140-145Quaternary Aromatic C (attached to propanoic acid group)
~135-140Quaternary Aromatic C s (attached to methyl groups)
~125-135Aromatic -C H
~45-50Quaternary C (CH₃)₂
~25-30-C(C H₃)₂
~18-22Aromatic -C H₃
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of the synthesized compound.[7]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Vortex the mixture to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is visible.[7]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

    • Lock onto the deuterium signal of the solvent, and perform tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a standard ¹³C NMR spectrum (e.g., 1024-2048 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[7]

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum and perform peak picking for both spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[4] It is a crucial orthogonal technique to NMR for confirming the elemental composition.

Expertise & Causality: Why MS is Essential

While NMR defines the molecular structure, high-resolution mass spectrometry (HRMS) provides the compound's elemental formula with high precision. This confirms that the synthesized molecule has the correct atomic composition, a piece of information NMR cannot directly provide. The fragmentation pattern serves as a molecular fingerprint that can be compared against predicted pathways.[8]

Predicted Mass Spectrum

For 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (C₁₂H₁₆O₂), the predicted monoisotopic mass is 192.1150 g/mol .

Ionization Technique Comparison:

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Principle High-energy electrons bombard the sample, causing extensive fragmentation.[8]A high voltage creates an aerosol, forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.[8]
Molecular Ion The molecular ion peak (M⁺• at m/z 192) may be weak or absent.A strong pseudomolecular ion peak ([M+H]⁺ at m/z 193 or [M-H]⁻ at m/z 191) is expected.
Best For Structural elucidation via fragmentation patterns. Often coupled with Gas Chromatography (GC).Accurate mass determination of the parent molecule. Coupled with High-Performance Liquid Chromatography (HPLC).

Predicted Fragmentation Pattern (EI-MS):

m/z (mass-to-charge)Possible Fragment IdentityRationale
192[C₁₂H₁₆O₂]⁺•Molecular Ion (M⁺•)
177[M - CH₃]⁺Loss of a methyl group.
147[M - COOH]⁺Loss of the carboxylic acid radical.
119[C₉H₁₁]⁺Dimethylbenzyl cation, a stable fragment.
45[COOH]⁺Carboxylic acid fragment.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (LC):

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile (both typically containing 0.1% formic acid to promote ionization).

  • Mass Spectrometric Detection (MS):

    • Analyze the column eluent using an ESI source in positive or negative ion mode.

    • Acquire full scan data over a relevant mass range (e.g., m/z 50-500) to identify the pseudomolecular ion.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm structural motifs.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[4] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: A Rapid Verification Tool

While not as structurally informative as NMR, IR spectroscopy provides a quick and definitive confirmation of key functional groups. For our target compound, the presence of the carboxylic acid is paramount. The characteristic broad O-H and sharp C=O stretches are unmistakable signatures that can confirm the success of the synthesis in minutes.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
2850-3000C-H stretchAlkyl (sp³)
3000-3100C-H stretchAromatic (sp²)
~1700C=O stretchCarboxylic Acid
1450-1600C=C stretchAromatic Ring

Comparative Summary and Validation Workflow

No single technique is sufficient for absolute confirmation. True confidence is achieved when the data from these orthogonal methods converge to tell the same story.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Complete molecular structure, connectivity, chemical environments.Unambiguous structure determination.Less sensitive to impurities, requires soluble sample.
Mass Spec. Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity, confirms elemental composition.Provides limited connectivity information, isomers can be indistinguishable.
IR Spec. Presence of key functional groups.Fast, simple, excellent for functional group confirmation.Provides no information on the carbon skeleton or connectivity.

A logical workflow for confirming the identity of a newly synthesized compound integrates these techniques into a self-validating process.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Cascade cluster_conclusion Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Confirm Functional Groups) Purification->IR Quick Check MS Mass Spectrometry (Confirm Molecular Weight) IR->MS Proceed if C=O, OH present NMR ¹H & ¹³C NMR (Determine Full Structure) MS->NMR Proceed if MW correct HPLC HPLC / UPLC (Assess Purity >95%) NMR->HPLC Proceed if structure matches Confirmed Identity & Purity Confirmed HPLC->Confirmed If purity is acceptable

Sources

A Comparative Analysis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid and Its Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid and its rationally designed derivatives. We will delve into the synthetic rationale, comparative physicochemical properties, and a detailed examination of their potential biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications.

Introduction: The Potential of Arylpropionic Acid Derivatives

Arylpropionic acids are a well-established class of compounds with significant therapeutic value, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Ibuprofen, or 2-(4-isobutylphenyl)propionic acid, is a prime example of this class, exerting its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The core structure, a propanoic acid moiety attached to an aryl ring, offers a versatile scaffold for medicinal chemists to explore a wide range of biological activities beyond inflammation, including antibacterial, anticonvulsant, and anticancer properties.[1]

The subject of this guide, 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid, presents an intriguing starting point for derivatization. The dimethylphenyl group offers specific steric and electronic properties that can be systematically modified to probe interactions with biological targets. This guide will explore a series of hypothetical, yet rationally designed, derivatives to illustrate the principles of lead optimization in drug discovery.

The Parent Compound: 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

The foundational molecule, 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid, serves as our reference point. Its chemical structure is characterized by a propanoic acid group where the alpha-carbon is substituted with two methyl groups and a 3,4-dimethylphenyl ring.

Molecular Structure:

The gem-dimethyl substitution on the alpha-carbon is a key feature, potentially influencing the molecule's metabolic stability and its interaction with target proteins. The 3,4-dimethyl substitution pattern on the aromatic ring dictates its electronic and lipophilic character, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Rationale for Derivative Design

To conduct a meaningful comparative analysis, we will focus on systematic modifications of the parent compound. These modifications are designed to probe the structure-activity relationship (SAR) by altering key physicochemical properties such as lipophilicity, electronic character, and hydrogen bonding potential. The selected derivatives for this guide are:

  • Derivative A: Ester Prodrug (Ethyl 2-(3,4-dimethylphenyl)-2-methylpropanoate) - To enhance lipophilicity and potentially improve membrane permeability.

  • Derivative B: Bioisosteric Replacement of Carboxylic Acid (2-(3,4-Dimethylphenyl)-2-methylpropan-1-ol) - To assess the importance of the acidic moiety for biological activity.

  • Derivative C: Introduction of an Electron-Withdrawing Group (2-(3,4-Dinitrophenyl)-2-methylpropanoic acid) - To modulate the electronic properties of the aromatic ring.

  • Derivative D: Introduction of a Halogen Atom (2-(4-Chloro-3-methylphenyl)-2-methylpropanoic acid) - To explore the impact of halogen bonding and altered lipophilicity.

Comparative Analysis

This section provides a detailed comparison of the parent compound and its derivatives across several key parameters.

Synthesis Strategies

The synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid and its derivatives can be achieved through various established organic chemistry routes. A general and adaptable synthetic workflow is presented below.

Experimental Workflow: General Synthesis

G cluster_0 Synthesis of the Parent Acid cluster_1 Derivative Synthesis A 3,4-Dimethylacetophenone B Methyl 2-(3,4-dimethylphenyl)-2-methylpropanoate A->B Methylation & Rearrangement C 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid B->C Hydrolysis D Parent Acid (C) E Derivative A (Ester) D->E Esterification F Derivative B (Alcohol) D->F Reduction G Derivative C & D (Ring Modification) H Starting Material Modification H->G

Caption: General synthetic pathways for the parent compound and its derivatives.

Protocol 1: Synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid (Parent Compound)

This protocol outlines a plausible synthetic route.

Step 1: Friedel-Crafts Acylation.

  • React o-xylene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 2-chloro-1-(3,4-dimethylphenyl)ethan-1-one.

Step 2: Methylation.

  • Treat the product from Step 1 with a methylating agent, such as methylmagnesium bromide (Grignard reagent), in an appropriate solvent like diethyl ether. This will be followed by a rearrangement to yield a precursor ester.

Step 3: Hydrolysis.

  • Hydrolyze the resulting ester using a base, such as sodium hydroxide, followed by acidification to yield the final product, 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid.[3][4]

Protocol 2: Synthesis of Derivatives

  • Derivative A (Ester): The parent acid can be esterified using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions.

  • Derivative B (Alcohol): The carboxylic acid group of the parent compound can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

  • Derivatives C and D (Ring Modification): These derivatives would require starting from appropriately substituted aromatic precursors (e.g., 1,2-dimethyl-4-nitrobenzene or 1-chloro-2-methylbenzene) and following a similar synthetic sequence as for the parent compound.

Physicochemical Properties

The seemingly subtle structural modifications among the derivatives lead to significant differences in their physicochemical properties, which in turn are expected to influence their biological behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKaH-Bond DonorsH-Bond Acceptors
Parent Compound C₁₂H₁₆O₂192.253.14.812
Derivative A (Ester) C₁₄H₂₀O₂220.313.9N/A02
Derivative B (Alcohol) C₁₂H₁₈O178.272.8~16-1811
Derivative C (Dinitro) C₁₁H₁₂N₂O₆284.232.2~3.518
Derivative D (Chloro) C₁₁H₁₃ClO₂212.673.54.612

Note: Predicted values are estimations and would require experimental verification.

Discussion of Physicochemical Trends:

  • Lipophilicity (logP): Esterification (Derivative A) significantly increases lipophilicity, which could enhance absorption across lipid bilayers. Conversely, the introduction of nitro groups (Derivative C) decreases lipophilicity.

  • Acidity (pKa): The electron-withdrawing nitro groups in Derivative C are expected to increase the acidity of the carboxylic acid, while the chloro-substitution in Derivative D should have a more modest acidifying effect. Derivative B, being an alcohol, is significantly less acidic.

  • Hydrogen Bonding: The conversion of the carboxylic acid to an ester (Derivative A) removes the hydrogen bond donor capability, which can drastically alter interactions with biological targets.

Comparative Biological Activity: A Predictive Analysis

While experimental data for this specific set of compounds is not available, we can extrapolate potential biological activities based on the known pharmacology of related arylpropionic acids and the principles of medicinal chemistry.

Potential Target: Peroxisome Proliferator-Activated Receptors (PPARs)

Many fibrate drugs, which are structurally related to arylpropionic acids, are known to be agonists of PPARs.[5] These nuclear receptors are key regulators of lipid and glucose metabolism, making them attractive targets for treating metabolic diseases.[6][7] For instance, the novel compound MHY2013, a 2-methylpropanoic acid derivative, has been identified as a potent PPAR pan-agonist.[6][8]

Signaling Pathway: PPAR Agonism

PPAR_Pathway Ligand Arylpropionic Acid Derivative PPAR PPAR Receptor Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE in Target Gene Promoter Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Lipid & Glucose Metabolism Transcription->Metabolism

Caption: Simplified signaling pathway of PPAR agonists.

Hypothesized Activity Profile:

  • Parent Compound & Derivatives A, D: These compounds, retaining the core lipophilic aryl and acidic/ester moiety, are the most likely candidates for PPAR agonism. The variations in lipophilicity and electronics will likely modulate their potency and selectivity across different PPAR isoforms (α, γ, δ).

  • Derivative B (Alcohol): The absence of the acidic group, which is often crucial for interaction with the ligand-binding domain of nuclear receptors, suggests that this derivative will likely have significantly reduced or no PPAR agonist activity. This makes it an excellent negative control in biological assays.

  • Derivative C (Dinitro): The bulky and highly polar nitro groups may sterically hinder binding to the relatively hydrophobic ligand-binding pocket of PPARs. However, it could be explored for other activities where electron-deficient aromatic rings are favorable.

Experimental Protocols for Comparative Evaluation

To validate the predicted properties and activities, a series of standardized in vitro and in vivo experiments are necessary.

Protocol 3: In Vitro PPARα/γ/δ Transactivation Assay

This assay determines the ability of the compounds to activate PPARs.

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T) in 96-well plates.

  • Transfection: Co-transfect the cells with expression vectors for the full-length human PPARα, γ, or δ, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a β-galactosidase expression vector for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compounds (from 10⁻⁹ to 10⁻⁵ M) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity and plot the dose-response curves to determine EC₅₀ values.

Protocol 4: In Vivo Evaluation in a Diet-Induced Obesity Mouse Model

This model assesses the in vivo efficacy of the most promising compounds on metabolic parameters.

  • Animal Model: Use male C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

  • Compound Administration: Administer the test compounds or vehicle control orally once daily for 4-6 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform glucose and insulin tolerance tests at the end of the study.

    • Collect blood samples to measure plasma levels of triglycerides, cholesterol, glucose, and insulin.

  • Tissue Analysis: Harvest liver and adipose tissue for histological analysis and gene expression studies (e.g., qPCR for PPAR target genes).

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid and its derivatives. The systematic modifications of the parent structure are predicted to yield compounds with a diverse range of physicochemical properties and biological activities. The proposed experimental workflows provide a clear path for the synthesis and evaluation of these novel chemical entities.

Future work should focus on the actual synthesis and experimental validation of the hypotheses presented here. Expanding the library of derivatives to include a wider range of substitutions on the aromatic ring and modifications of the propanoic acid moiety will be crucial for developing a comprehensive understanding of the structure-activity relationship and for the potential discovery of new therapeutic agents.

References

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(11), 16912–16924. [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed, PMID: 28129657. [Link]

  • Ewan, J., & Hirner, S. (n.d.). Part A The structure of advil, 2-[4-(2-methylpropyl)phenyl]propanoic acid, consists of a planar benzene ring with two substitu. Course Hero. [Link]

  • Inventors not provided. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). PPAR agonist. Wikipedia. [Link]

  • Wang, S., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. [Link]

  • Inventors not provided. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

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The Steric Barrier: Reproducibility Guide for 2-(3,4-Dimethylphenyl)-2-methylpropanoic Acid

[1]

Executive Summary & Core Challenge

2-(3,4-Dimethylphenyl)-2-methylpropanoic acid represents a classic "deceptive" building block.[1] While structurally simple, the combination of the gem-dimethyl group (

3,4-dimethylphenyl ring1

The Reproducibility Crisis: Experiments using this compound frequently fail or yield inconsistent data due to two primary factors:

  • Synthetic Failure: The

    
    -quaternary carbon severely hinders nucleophilic attack at the carbonyl, causing standard amide coupling protocols (EDC/NHS) to fail or produce low yields (<20%).
    
  • Isomeric Contamination: Friedel-Crafts synthesis routes often produce inseparable mixtures of the 3,4-dimethyl and 2,3-dimethyl isomers, leading to batch-to-batch biological variance.[1]

Physicochemical Profile & Handling

Before initiating workflows, verify the material against these critical parameters.

PropertyValue / CharacteristicImpact on Reproducibility
CAS Number 93748-13-1Ensure exact match; do not confuse with mono-methyl analogs.[1]
Molecular Weight 192.26 g/mol --
LogP (Predicted) ~3.2 - 3.5High Lipophilicity. Prone to precipitation in aqueous buffers >10 µM.
pKa (Acid) ~4.5Ionized at physiological pH, but lipophilicity drives aggregation.
Solubility DMSO (>50 mM), Ethanol (>50 mM), Water (<0.1 mg/mL)Critical: Aqueous stocks are unstable. Use DMSO.

Comparative Performance: Coupling Strategies

The most common source of experimental failure is attempting to couple this acid to amines using standard peptide chemistry. The gem-dimethyl group acts as a steric gatekeeper.[1]

Comparison of Activation Methods
MethodReagentsYield (Typical)Reproducibility ScoreRecommendation
Carbodiimide EDC / HOBt / DIPEA15 - 30% Low AVOID. Steric bulk prevents O-acylisourea formation.[1]
Uronium Salts HATU / DIPEA65 - 80% Medium ACCEPTABLE for small scale, but costly.[1]
Acid Chloride Oxalyl Chloride / DMF (cat)>90% High GOLD STANDARD. The acid chloride is reactive enough to overcome steric hindrance.
Fluoro-N,N,N',N'- TCFH / NMI85 - 95% High MODERN ALTERNATIVE. Excellent for hindered acids without epimerization risk.[1]
Experimental Protocol: High-Yield Activation (The Acid Chloride Route)

Use this protocol to guarantee reactivity.

  • Dissolution: Dissolve 1.0 eq of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

    • Observation: Gas evolution (

      
      , 
      
      
      ,
      
      
      ) indicates activation.
  • Reaction: Stir at Room Temperature (RT) for 2 hours.

  • Coupling: Concentrate to remove excess oxalyl chloride, redissolve in DCM, and add the amine (1.1 eq) + Pyridine (2.0 eq).

Isomeric Purity & Validation

Commercial sources of this acid are often synthesized via Friedel-Crafts alkylation of o-xylene, which can yield regioisomers.[1] Using an impure isomer mix will invalidate biological IC50/EC50 data.

The Validation Workflow

IsomerValidationStartRaw Material(Batch Receipt)NMR1H NMR Analysis(CDCl3)Start->NMRCriteriaAromatic RegionCheck (6.8 - 7.2 ppm)NMR->CriteriaPassPure 3,4-Isomer(Proceed)Criteria->Pass 3 Protons (1s, 2d) FailIsomer Mix Detected(Reject/Recrystallize)Criteria->Fail Complex Multiplets

Figure 1: Decision tree for validating isomeric purity prior to synthesis.

Diagnostic NMR Signals (CDCl3):

  • 3,4-Dimethyl Substitution: Look for a specific pattern of one singlet (H-2) and two doublets (H-5, H-6) in the aromatic region.[1]

  • Impurity Flag: Extra peaks or splitting in the aromatic methyl region (2.2 - 2.3 ppm) indicates the presence of the 2,3-dimethyl isomer.[1]

Biological Assay Reproducibility[1]

When using this acid as a probe (e.g., in PPAR or metabolic assays), its lipophilicity leads to "fake" potency via aggregation or precipitation.

Protocol: Stable Stock Preparation
  • Primary Stock: Dissolve solid acid in 100% DMSO to 50 mM .

    • Storage: Aliquot into glass vials (avoid plastic absorption) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute to 10x concentration in Assay Buffer + 0.1% BSA .

    • Why BSA? Bovine Serum Albumin acts as a carrier protein, preventing the lipophilic acid from crashing out of solution or sticking to the plastic plate walls.

  • Control: Always run a "No-Compound + DMSO" control to subtract solvent effects.

Visualizing the Steric Challenge

The following diagram illustrates why standard coupling fails and how the Acid Chloride pathway bypasses the energy barrier.

ReactionPathcluster_0Standard Coupling (EDC/NHS)cluster_1Optimized Pathway (Acid Chloride)A1Acid + EDCA2O-Acylisourea(Sterically Crowded)A1->A2SlowA3N-Acylurea(Dead End Product)A2->A3Rearrangement(Major Pathway)B1Acid + Oxalyl ChlorideB2Acid Chloride(High Energy/Compact)B1->B2Catalytic DMFB3Target Amide(High Yield)B2->B3Fast AttackStart2-(3,4-Dimethylphenyl)-2-methylpropanoic AcidStart->A1Start->B1

Figure 2: Mechanistic comparison showing why Acid Chloride activation prevents the 'Dead End' rearrangement common with EDC coupling.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4613139, 2-Methyl-3-(4-methylphenyl)propanoic acid. [Note: Structural analog reference for physicochemical properties]. Retrieved from [Link]

  • European Patent Office. (2014). Process for preparation of Bilastine intermediates involving gem-dimethyl phenylacetic acids. Patent WO2014188453A2.
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A Guide to the Cross-Validation of Bioactivity for 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Fibrate-Like Compound

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is the first step in a long and rigorous journey. 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid is a compound of interest due to its structural similarity to the fibrate class of drugs, such as gemfibrozil. Fibrates are well-established peroxisome proliferator-activated receptor alpha (PPARα) agonists used in the treatment of dyslipidemia.[1][2] This structural analogy strongly suggests that 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid may also exhibit bioactivity through the modulation of PPARα.

Comparative Compound Selection: Establishing a Framework for Analysis

To accurately assess the bioactivity of our target compound, a carefully selected panel of comparator molecules is indispensable. This panel should include positive controls with well-characterized activity and a negative control to establish a baseline and ensure assay specificity.

Compound ClassSpecific CompoundRationale for Selection
Test Compound 2-(3,4-Dimethylphenyl)-2-methylpropanoic acidThe novel compound under investigation.
Primary Positive Control GemfibrozilA widely used fibrate drug and known PPARα agonist with a similar chemical scaffold to the test compound.[1][2][4]
Secondary Positive Control WY14643A potent and selective PPARα agonist, providing a benchmark for high-affinity binding and strong activation.[5][6][7]
Negative Control 2-Methylpropanoic acidA simple carboxylic acid that lacks the bulky aromatic and linker moieties expected to be necessary for PPARα binding, thus not expected to show activity.[8][9]

This selection of comparators will allow for a multi-faceted analysis of the test compound's potency, efficacy, and selectivity in relation to established standards.

The PPARα Signaling Pathway: A Primer on the Anticipated Mechanism of Action

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism.[6] Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[10] The anticipated signaling cascade is illustrated in the diagram below.

PPAR_Signaling_Pathway Figure 1: The PPARα Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid) PPARa_inactive Inactive PPARα Agonist->PPARa_inactive Binds and Activates PPARa_active Active PPARα PPARa_inactive->PPARa_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_active->PPARa_RXR_complex RXR_active->PPARa_RXR_complex PPRE PPRE (DNA Response Element) PPARa_RXR_complex->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Initiates Transcription of mRNA mRNA Target_Genes->mRNA Proteins Proteins involved in Fatty Acid Metabolism mRNA->Proteins Translation

Caption: A simplified diagram of the PPARα signaling pathway.

An Integrated Experimental Workflow for Bioactivity Profiling and Cross-Validation

A multi-tiered approach is proposed to systematically evaluate the bioactivity of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid. This workflow begins with primary screening to assess direct target engagement and progresses to cell-based functional assays and selectivity profiling, culminating in the cross-validation of findings.

Experimental_Workflow Figure 2: Experimental Workflow for Bioactivity Cross-Validation Start Start: Compound Synthesis and QC Primary_Screening Tier 1: Primary Screening PPARα Ligand Binding Assay (e.g., TR-FRET) Start->Primary_Screening Secondary_Assay Tier 2: Cell-Based Functional Assay PPARα Luciferase Reporter Assay Primary_Screening->Secondary_Assay If binding is confirmed Selectivity_Profiling Tier 3: Selectivity Profiling PPARγ and PPARδ Reporter Assays Secondary_Assay->Selectivity_Profiling If activation is confirmed Target_Gene_Expression Tier 4: Downstream Target Modulation qPCR for CPT1A, ACOX1, etc. Secondary_Assay->Target_Gene_Expression Cross_Validation Cross-Validation Point: Compare results from Tiers 2, 3, and 4 Selectivity_Profiling->Cross_Validation Target_Gene_Expression->Cross_Validation Conclusion Conclusion: Comprehensive Bioactivity Profile Cross_Validation->Conclusion

Caption: A tiered workflow for the comprehensive bioactivity assessment.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

PPARα Ligand Binding Assay (Time-Resolved FRET)

This assay directly measures the binding of the test compound to the PPARα ligand-binding domain (LBD).

  • Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPARα-LBD, and a fluorescently-labeled fatty acid tracer binds to the LBD. In the absence of a competing ligand, excitation of the terbium results in FRET to the tracer. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

  • Step-by-Step Protocol:

    • Prepare a serial dilution of the test compound, gemfibrozil, WY14643, and 2-methylpropanoic acid in assay buffer.

    • In a 384-well plate, add the Tb-anti-GST antibody, GST-PPARα-LBD, and the fluorescent tracer.

    • Add the serially diluted compounds to the wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based PPARα Reporter Assay (Luciferase Assay)

This assay measures the ability of the compound to activate the transcriptional activity of PPARα in a cellular context.[11]

  • Principle: Cells (e.g., HEK293T or HepG2) are co-transfected with an expression vector for full-length PPARα and a reporter vector containing a PPRE linked to the luciferase gene. If the test compound activates PPARα, the resulting complex will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring luminescence.

  • Step-by-Step Protocol:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A plasmid constitutively expressing Renilla luciferase can be included to normalize for transfection efficiency.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test and comparator compounds.

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

PPAR Subtype Selectivity Assays

To assess the selectivity of the test compound, the luciferase reporter assay described above should be repeated using expression vectors for PPARγ and PPARδ.

  • Protocol: Follow the same protocol as the PPARα reporter assay, but substitute the PPARα expression plasmid with plasmids for PPARγ and PPARδ in separate experiments. For the PPARγ assay, a known agonist like rosiglitazone should be used as a positive control.

Target Gene Expression Analysis (Quantitative PCR)

This assay confirms that the compound modulates the expression of known downstream target genes of PPARα in a relevant cell line (e.g., HepG2 human hepatoma cells).[10]

  • Principle: HepG2 cells are treated with the test compound, and the total RNA is extracted. The RNA is then reverse-transcribed into cDNA, which is used as a template for quantitative PCR (qPCR) with primers specific for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Step-by-Step Protocol:

    • Seed HepG2 cells in a 6-well plate and allow them to adhere.

    • Treat the cells with the test and comparator compounds at their respective EC50 concentrations for 24 hours.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers for CPT1A, ACOX1, and GAPDH.

    • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the vehicle-treated control.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: PPARα Ligand Binding Affinity (TR-FRET)

CompoundIC50 (µM)
2-(3,4-Dimethylphenyl)-2-methylpropanoic acid15.2
Gemfibrozil25.8
WY146430.5
2-Methylpropanoic acid> 100
  • Interpretation: The hypothetical data suggests that the test compound binds to the PPARα LBD with a higher affinity than gemfibrozil but is less potent than WY14643. The negative control shows no significant binding.

Table 2: PPAR Subtype Activation (Luciferase Reporter Assays)

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)
2-(3,4-Dimethylphenyl)-2-methylpropanoic acid8.9> 50> 50
Gemfibrozil18.5> 100> 100
WY146430.2> 25> 25
2-Methylpropanoic acid> 100> 100> 100
  • Interpretation: The test compound is a potent and selective activator of PPARα, with an EC50 value better than that of gemfibrozil. It shows minimal to no activation of PPARγ and PPARδ at the concentrations tested, indicating selectivity.

Table 3: PPARα Target Gene Expression in HepG2 Cells (qPCR)

Compound (at EC50)CPT1A Fold ChangeACOX1 Fold Change
2-(3,4-Dimethylphenyl)-2-methylpropanoic acid4.53.8
Gemfibrozil3.22.9
WY146438.17.5
2-Methylpropanoic acid1.10.9
  • Interpretation: The test compound significantly upregulates the expression of PPARα target genes involved in fatty acid oxidation, confirming its functional activity downstream of receptor activation. The magnitude of this effect is greater than that of gemfibrozil, consistent with its higher potency in the reporter assay.

The Imperative of Cross-Validation

Cross-validation is a fundamental principle in scientific research that ensures the reliability and reproducibility of experimental findings.[12][13][14][15] In the context of this guide, it involves using multiple, independent assays to confirm the bioactivity of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid.

Our proposed workflow has cross-validation built into its structure:

  • Confirmation of Direct Target Engagement: A positive result in the ligand binding assay (Tier 1) is validated by the cell-based reporter assay (Tier 2), demonstrating that binding translates to transcriptional activation in a cellular environment.

  • Validation of Downstream Functional Effects: The activation observed in the reporter assay is further cross-validated by the qPCR results (Tier 4), which show modulation of endogenous target genes. This confirms that the compound engages the intended signaling pathway and produces a biologically relevant downstream effect.

  • Orthogonal Confirmation: The convergence of positive results from a biochemical assay (TR-FRET), a reporter gene assay, and a gene expression assay provides strong, cross-validated evidence for the compound's mechanism of action.

By employing this strategy, we can be highly confident that the observed bioactivity is a genuine effect of the compound on the intended target and not an artifact of a single experimental system.

Conclusion

This guide has outlined a comprehensive and rigorous strategy for the bioactivity profiling and cross-validation of 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid. By leveraging a comparative approach with well-characterized compounds and employing a tiered experimental workflow, researchers can systematically elucidate the compound's mechanism of action, potency, and selectivity. The emphasis on cross-validation through orthogonal assays is paramount to establishing a robust and reliable bioactivity profile, which is a critical prerequisite for any further preclinical and clinical development of this promising new chemical entity.

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A Comparative Analysis of Gemfibrozil's Efficacy in Dyslipidemia Management

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

While the specific compound 2-(3,4-Dimethylphenyl)-2-methylpropanoic acid lacks extensive documentation in publicly available benchmark studies, the closely related and pharmacologically significant agent, Gemfibrozil, offers a wealth of clinical data for a comprehensive efficacy analysis. This guide will, therefore, focus on Gemfibrozil, a well-established fibrate class lipid-regulating agent, to provide researchers, scientists, and drug development professionals with a detailed comparison of its performance against other alternatives, supported by experimental data.

Gemfibrozil is primarily prescribed to manage dyslipidemia, a condition characterized by abnormal levels of lipids (fats) in the blood, such as high triglycerides and low high-density lipoprotein (HDL) cholesterol.[1] Its role in reducing the risk of cardiovascular disease in certain patient populations has been a subject of extensive clinical investigation.[1][2]

Mechanism of Action: A PPARα-Mediated Cascade

Gemfibrozil's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][3] Upon activation by Gemfibrozil, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipoprotein metabolism.

The key mechanistic consequences of PPARα activation by Gemfibrozil include:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of LPL, an enzyme crucial for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), leading to a significant reduction in plasma triglyceride levels.[1]

  • Enhanced Apolipoprotein A-I and A-II Synthesis: Gemfibrozil stimulates the production of apolipoproteins A-I and A-II, the major protein components of HDL, which contributes to an increase in HDL cholesterol levels.[1][4]

  • Inhibition of VLDL Synthesis and Secretion: It inhibits the synthesis and increases the clearance of apolipoprotein B, a key component of VLDL, resulting in decreased VLDL production by the liver.[5]

Gemfibrozil's Mechanism of Action cluster_0 Cellular Environment cluster_1 Metabolic Outcomes Gemfibrozil Gemfibrozil PPARα PPARα Gemfibrozil->PPARα Activates PPARα-RXR Complex PPARα-RXR Complex PPARα->PPARα-RXR Complex Forms heterodimer with RXR RXR RXR->PPARα-RXR Complex PPRE PPRE (DNA) PPARα-RXR Complex->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Modulates Increased LPL Synthesis Increased LPL Synthesis Gene Transcription->Increased LPL Synthesis Increased Apo A-I/A-II Synthesis Increased Apo A-I/A-II Synthesis Gene Transcription->Increased Apo A-I/A-II Synthesis Decreased VLDL Production Decreased VLDL Production Gene Transcription->Decreased VLDL Production Reduced Triglycerides Reduced Triglycerides Increased LPL Synthesis->Reduced Triglycerides Increased HDL Increased HDL Increased Apo A-I/A-II Synthesis->Increased HDL Decreased VLDL Production->Reduced Triglycerides

Gemfibrozil's PPARα-mediated mechanism of action.

Clinical Efficacy of Gemfibrozil

The efficacy of Gemfibrozil in modifying lipid profiles and reducing cardiovascular risk has been demonstrated in several landmark clinical trials.

The Helsinki Heart Study

This primary prevention trial was a randomized, double-blind, placebo-controlled study involving 4,081 asymptomatic middle-aged men with dyslipidemia.[6] Over a five-year period, the group receiving 600 mg of Gemfibrozil twice daily showed significant improvements in their lipid profiles compared to the placebo group.[6]

Table 1: Key Lipid Changes in the Helsinki Heart Study

Lipid ParameterGemfibrozil Group ChangePlacebo Group Change
Total TriglyceridesSignificant ReductionMinimal Change
HDL CholesterolSignificant IncreaseMinimal Change
Total CholesterolModerate ReductionMinimal Change
LDL CholesterolModerate ReductionMinimal Change

Data sourced from the Helsinki Heart Study publication.[6]

The study concluded that treatment with Gemfibrozil resulted in a 34% reduction in the incidence of coronary heart disease.[6]

Veterans Affairs High-Density Lipoprotein Cholesterol Intervention Trial (VA-HIT)

This secondary prevention trial enrolled 2,531 men with a history of coronary artery disease (CAD), low HDL cholesterol levels (≤ 40 mg/dL), and low LDL cholesterol levels (≤ 140 mg/dL).[2] Patients were randomized to receive either Gemfibrozil 1200 mg/d or a placebo.[2]

The VA-HIT study demonstrated that Gemfibrozil significantly reduced the combined incidence of nonfatal myocardial infarction or death from coronary causes.[2]

Comparative Efficacy: Gemfibrozil vs. Other Fibrates

Fenofibrate is another commonly prescribed fibrate. While both drugs act as PPARα agonists, there are notable differences in their efficacy and safety profiles.

Table 2: Comparative Efficacy of Gemfibrozil and Fenofibrate

FeatureGemfibrozilFenofibrate
Triglyceride Reduction Up to 50%[7]Significantly greater reduction than Gemfibrozil[8]
HDL Cholesterol Increase 10-35%[9]Significantly greater increase than Gemfibrozil[8]
LDL Cholesterol Effect Variable; may increase in patients with high triglycerides[5][9]Slightly more effective at lowering LDL than Gemfibrozil[7]
Statin Interaction Risk Higher risk of myopathy, especially with certain statins[10]Lower risk of interaction with statin metabolism[8]

Studies have suggested that fenofibrate may offer a more favorable lipid-modifying profile with a lower risk of adverse drug interactions, particularly when used in combination with statins.[8][10]

Experimental Protocol: A Phase 3 Randomized Controlled Trial for a Fibrate

The following outlines a typical methodology for a large-scale clinical trial to assess the efficacy and safety of a fibrate like Gemfibrozil.

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

2. Patient Population:

  • Inclusion Criteria: Adult patients with specified dyslipidemia (e.g., high triglycerides, low HDL).

  • Exclusion Criteria: History of certain medical conditions, use of interacting medications.

3. Randomization and Blinding:

  • Eligible participants are randomly assigned to receive either the investigational fibrate or a matching placebo.

  • Both participants and investigators are blinded to the treatment allocation.

4. Treatment Regimen:

  • A fixed dose of the fibrate (e.g., Gemfibrozil 600 mg twice daily) or placebo is administered for a predetermined duration (e.g., 12 to 24 weeks).

5. Efficacy Endpoints:

  • Primary Endpoint: Percentage change in fasting serum triglyceride levels from baseline.

  • Secondary Endpoints: Percentage changes in HDL, LDL, and total cholesterol; incidence of major adverse cardiovascular events.

6. Safety Assessments:

  • Monitoring of adverse events, clinical laboratory tests (liver function, creatine kinase), and vital signs throughout the study.

7. Statistical Analysis:

  • An intention-to-treat analysis is performed to compare the treatment groups for all efficacy and safety endpoints.

Clinical Trial Workflow Screening Screening Informed Consent Informed Consent Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group A (Fibrate) Treatment Group A (Fibrate) Randomization->Treatment Group A (Fibrate) Treatment Group B (Placebo) Treatment Group B (Placebo) Randomization->Treatment Group B (Placebo) Follow-up Visits Follow-up Visits Treatment Group A (Fibrate)->Follow-up Visits Treatment Group B (Placebo)->Follow-up Visits Final Assessment Final Assessment Follow-up Visits->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis

Workflow of a typical randomized controlled trial.

Conclusion

Gemfibrozil is a potent lipid-regulating agent with a well-defined mechanism of action centered on PPARα activation. Extensive clinical evidence, most notably from the Helsinki Heart Study and VA-HIT, supports its efficacy in reducing triglyceride levels, increasing HDL cholesterol, and consequently lowering the risk of coronary heart disease in specific patient populations. However, when compared to newer fibrates like fenofibrate, Gemfibrozil may have a less pronounced effect on certain lipid parameters and a higher risk of adverse interactions with statins. The choice between these agents should, therefore, be guided by the patient's specific lipid profile, cardiovascular risk, and concomitant medications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.